Technical Documentation Center

4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide
  • CAS: 1019496-79-7

Core Science & Biosynthesis

Foundational

Biological Activity and Target Proteins of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide: An In-Depth Technical Guide

Executive Summary The compound 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide represents a highly versatile pharmacophore in modern chemical biology and drug discovery. Characterized by a chlorinated salicyl-derived moiety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide represents a highly versatile pharmacophore in modern chemical biology and drug discovery. Characterized by a chlorinated salicyl-derived moiety linked to a benzamide core via a secondary amine, this structural class exhibits potent polypharmacological potential. Rather than acting as a single-target "magic bullet," the compound's unique stereoelectronic properties allow it to engage multiple high-value therapeutic targets, including the Epidermal Growth Factor Receptor (EGFR), the NLRP3 inflammasome, and Peroxiredoxins (PRDX). This guide provides a rigorous technical analysis of its structural pharmacology, target interactions, and the self-validating experimental workflows required to quantify its biological activity.

Structural Pharmacology & Chemical Biology

The biological activity of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide is driven by the synergistic interaction of its distinct chemical domains:

  • 5-Chloro-2-hydroxybenzyl Moiety: The presence of the chlorine atom at the 5-position significantly enhances the lipophilicity ( logP ) of the molecule, allowing it to penetrate deep hydrophobic pockets within target proteins[1]. Furthermore, the chlorine atom can participate in halogen bonding, stabilizing ligand-receptor complexes. The 2-hydroxyl group acts as a critical hydrogen bond donor and acceptor, frequently anchoring the molecule to hinge-region residues in kinases or coordinating with metal ions[2].

  • Secondary Amine Linker: This linker provides critical conformational flexibility, allowing the two aromatic rings to adopt optimal dihedral angles for induced-fit binding. It also serves as an additional hydrogen bond donor.

  • Benzamide Core: The 4-aminobenzamide structure is a well-documented recognition motif. The amide carbonyl and primary amine can form bidentate hydrogen bonds, a feature historically exploited in the inhibition of enzymes like poly(ADP-ribose) polymerases (PARPs) and histone deacetylases (HDACs), as well as serving as a surface-binding anchor for larger protein complexes[3].

Primary Target Proteins & Mechanistic Pathways

Epidermal Growth Factor Receptor (EGFR) & HER2

Derivatives containing the 5-chloro-2-hydroxybenzyl scaffold have demonstrated significant cytotoxic effects against breast cancer cell lines (such as MCF-7 and T47D) by directly inhibiting the kinase activity of EGFR and HER2[1]. Molecular docking and in vitro studies reveal that the 5-chloro-2-hydroxybenzyl group fits precisely into the ATP-binding cleft of these receptor tyrosine kinases. The resulting inhibition halts downstream PI3K/AKT signaling, leading to the downregulation of anti-apoptotic proteins (Bcl-2) and the induction of caspase-mediated apoptosis[2].

NLRP3 Inflammasome Complex

Recent structure-activity relationship (SAR) studies have identified the 5-chloro-2-hydroxybenzyl motif as a critical driver for the allosteric inhibition of the NLRP3 inflammasome[3]. By binding directly to the NLRP3 protein, these compounds prevent the oligomerization of the inflammasome complex. This blockade halts the cleavage of pro-caspase-1, thereby suppressing the maturation and release of the pro-inflammatory cytokine IL-1β. The benzamide/sulfonamide modifications on this scaffold are essential for maintaining target selectivity and improving blood-brain barrier penetration for neuroinflammatory applications[3].

Peroxiredoxins (PRDX)

Compounds featuring the 4-((5-chloro-2-hydroxybenzyl)amino)benzamide and related benzonitrile architectures have been patented as potent inhibitors of Peroxiredoxins[4]. PRDX enzymes are crucial for detoxifying reactive oxygen species (ROS) in hyper-proliferative cancer cells. By binding to the active site of PRDX, these inhibitors block its oxidoreductase activity, leading to a lethal accumulation of intracellular ROS and subsequent tumor suppression[4].

Systems Biology Visualization

Pathway Compound 4-[(5-Chloro-2-hydroxybenzyl) amino]benzamide EGFR EGFR / HER2 Kinase Domain Compound->EGFR Hinge Binding NLRP3 NLRP3 Inflammasome Compound->NLRP3 Allosteric Inhibition PRDX Peroxiredoxins (PRDX) Compound->PRDX Oxidoreductase Blockade Apoptosis Apoptosis & Cell Cycle Arrest EGFR->Apoptosis Downregulates PI3K/AKT Inflammation Decreased IL-1β Release NLRP3->Inflammation Caspase-1 Inhibition ROS ROS Accumulation & Oxidative Stress PRDX->ROS Tumor Suppression

Mechanism of action for 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide across primary target proteins.

Quantitative Pharmacological Data

The following table synthesizes the reported quantitative metrics for 5-chloro-2-hydroxybenzyl-based pharmacophores across their primary targets:

Target ProteinPharmacophore MotifAssay TypeReported Potency ( IC50​ / Kd​ )Biological Effect
EGFR / HER2 5-Chloro-2-hydroxybenzylIn Vitro Kinase / MTT0.08 μM – 0.54 mMCytotoxicity in MCF-7 / T47D cells[2]
NLRP3 5-Chloro-2-alkoxybenzylMST / IL-1β Release84 nM ( Kd​ ) / 0.12 μM ( IC50​ )Inhibition of inflammasome assembly[3]
PRDX Benzylamino-benzonitrileAffinity ChromatographyTarget-dependentAccumulation of ROS in CRC cells[4]

Experimental Methodologies & Validation Protocols

To rigorously validate the biological activity of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide, researchers must employ orthogonal techniques that measure both direct physical binding and functional cellular engagement.

Workflow Synthesis 1. Compound Synthesis & QC Validation via NMR & LC-MS InVitro 2. In Vitro Target Assays Microscale Thermophoresis (MST) Synthesis->InVitro Cellular 3. Cellular Engagement Cellular Thermal Shift Assay (CETSA) InVitro->Cellular InVivo 4. In Vivo Efficacy Xenograft & Disease Models Cellular->InVivo

Step-by-step experimental workflow for validating target engagement and biological efficacy.

In Vitro Target Binding via Microscale Thermophoresis (MST)

Rationale: MST is utilized over Surface Plasmon Resonance (SPR) because it avoids the steric hindrance associated with immobilizing large multiprotein complexes (like NLRP3) on a sensor chip. MST quantifies biomolecular interactions in solution by detecting changes in the hydration shell upon ligand binding.

  • Protein Labeling: Label the purified recombinant target protein (e.g., NLRP3 or EGFR) with an NHS-ester fluorescent dye. Causality: NHS-ester chemistry targets primary amines, ensuring stable covalent linkage without disrupting the protein's tertiary structure or occluding allosteric binding sites.

  • Serial Dilution: Prepare a 16-point serial dilution of the compound in an assay buffer containing 0.05% Tween-20. Causality: Tween-20 prevents the non-specific adsorption of the highly lipophilic 5-chloro-2-hydroxybenzyl moiety to the glass capillary walls, ensuring accurate concentration gradients.

  • Incubation & Measurement: Mix the labeled protein (10–50 nM) with the ligand dilutions. Incubate for 30 minutes at room temperature to reach thermodynamic equilibrium, load into glass capillaries, and apply an infrared laser to measure thermophoretic mobility.

  • Self-Validation System: Run a parallel assay using an inactive analog (e.g., lacking the 5-chloro group) and a known positive control (e.g., MCC950 for NLRP3). A shift in Kd​ strictly isolated to the active compound validates the specificity of the interaction.

Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA leverages the principle of ligand-induced thermal stabilization. It is chosen to confirm that the compound successfully penetrates the lipid bilayer and physically engages the target protein in its native, intracellular environment, avoiding the false positives common in cell-free assays.

  • Cell Treatment: Incubate live target cells (e.g., MCF-7 cells) with the compound or a DMSO vehicle control for 2 hours. Causality: Treating intact cells ensures the drug engages the target in the presence of competing intracellular ATP and native chaperone proteins.

  • Thermal Aliquoting: Divide the cell suspension into equal aliquots and subject each to a temperature gradient (40°C to 65°C) for 3 minutes using a PCR thermocycler. Causality: Heat induces protein denaturation and precipitation. Specific ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature ( Tm​ ) higher.

  • Lysis and Clarification: Lyse the cells using repeated freeze-thaw cycles. Causality: Freeze-thaw lysis is used instead of harsh detergents (like RIPA) to prevent the artificial disruption of the ligand-protein complex prior to centrifugation.

  • Self-Validation System: Analyze the soluble fractions via Western blot. The protocol is self-validating when the vehicle control exhibits a standard degradation curve, while the treated sample shows a rightward shift ( ΔTm​>2∘C ). Co-treatment with a known competitive inhibitor must abrogate this thermal shift to definitively prove specific target engagement.

Sources

Exploratory

preliminary safety and toxicity profile of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide

An In-depth Technical Guide to the Preliminary Safety and Toxicity Profile of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide Authored by: Your Senior Application Scientist Disclaimer: This document provides a projected pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Preliminary Safety and Toxicity Profile of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide

Authored by: Your Senior Application Scientist

Disclaimer: This document provides a projected preliminary safety and toxicity profile for the novel chemical entity 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide. As of the date of this publication, comprehensive safety data for this specific molecule is not publicly available. The following guide is constructed based on established principles of toxicology, data from structurally similar benzamide and salicylaldehyde derivatives, and standardized preclinical testing protocols. It is intended to serve as a strategic framework for researchers, scientists, and drug development professionals in designing and executing a robust safety evaluation program.

Part 1: Introduction and Strategic Overview

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antiemetic, antipsychotic, and antimicrobial effects.[1] The compound 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide is a novel molecule that combines the benzamide moiety with a substituted benzylamine, suggesting potential for unique biological interactions. Its structural similarity to compounds investigated for antiviral and prokinetic properties indicates a promising, yet uncharacterized, therapeutic potential.[2][3][4]

Before any potential therapeutic benefits can be explored in clinical settings, a thorough understanding of the compound's safety and toxicity profile is paramount. This guide outlines a logical, multi-tiered approach to elucidating the preliminary safety profile of this molecule, focusing on in vitro and acute in vivo methodologies. Our approach is designed to identify potential hazards early in the development process, enabling informed decision-making and resource allocation.

Chemical Structure and Physicochemical Properties
  • IUPAC Name: 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide

  • Molecular Formula: C14H13ClN2O2

  • Molecular Weight: 276.72 g/mol

  • Predicted Properties: Based on related structures, the compound is expected to be a solid at room temperature with limited aqueous solubility.[5]

PropertyPredicted Value/CharacteristicSource/Basis
Melting Point125 - 128 °CBased on related benzamide structures[6]
SolubilitySlightly soluble in DMSO and MethanolBased on similar chemical entities[5]
AppearanceLikely a pale or off-white solidGeneral characteristic of related compounds
Postulated Mechanism of Action and Potential Therapeutic Utility

Given the structural motifs present in 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide, several potential mechanisms of action can be hypothesized, guiding the focus of toxicological evaluation. The benzamide group is a known pharmacophore for dopamine D2 and serotonin 5-HT4 receptors, suggesting potential applications in gastrointestinal motility disorders or as a neurological agent.[1][2] Additionally, related N-substituted benzamides have shown promise as inhibitors of viral replication, such as for human adenovirus and respiratory syncytial virus (RSV).[3][4] The substituted benzylamine portion could also confer unique properties, potentially interacting with a variety of biological targets.

Part 2: A Proposed Preclinical Safety Evaluation Program

To establish a preliminary safety profile, a tiered approach starting with in vitro assays and progressing to acute in vivo studies is recommended. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and provides a cost-effective means of early hazard identification.

In Vitro Toxicity Assessment
2.1.1. Bacterial Reverse Mutation Test (Ames Test)

Causality Behind Experimental Choice: The Ames test is a critical first step in evaluating the mutagenic potential of a new chemical entity. It utilizes several strains of Salmonella typhimurium and Escherichia coli with predefined mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium. This is a well-established and regulatory-accepted screen for point mutations caused by the compound or its metabolites. The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial, as some chemicals only become mutagenic after being metabolized.

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection and Preparation: Utilize at least five strains, including four S. typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)). Grow bacterial cultures overnight to reach the late exponential or early stationary phase of growth.

  • Dose Range Finding: Conduct a preliminary cytotoxicity assay to determine the appropriate concentration range of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide. The highest concentration should show some evidence of toxicity, but not kill the majority of the bacteria.

  • Main Experiment (Plate Incorporation Method):

    • Prepare test mixtures containing the bacterial culture, the test compound at various concentrations, and either a buffer (for the non-activation condition) or the S9 metabolic activation mix.

    • Include a vehicle control (e.g., DMSO) and positive controls for each bacterial strain, both with and without S9 activation (e.g., sodium azide for TA100/1535, 2-nitrofluorene for TA98, and 2-aminoanthracene for all strains with S9).

    • Add molten top agar to the test mixtures and pour onto the surface of minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the vehicle control for at least one concentration.

Data Presentation: Ames Test Results

Bacterial StrainMetabolic Activation (S9)Test Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over ControlResult
TA98-Vehicle Control1.0
1
10
100
Positive Control
TA98+Vehicle Control1.0
1
10
100
Positive Control
... (repeat for all strains)

Workflow Diagram: Ames Test

AmesTestWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Bacterial Culture Growth E1 Mix Bacteria, Compound, S9/Buffer P1->E1 P2 S9 Mix Preparation P2->E1 P3 Test Compound Dilution P3->E1 E2 Add Top Agar E1->E2 E3 Pour onto Minimal Agar Plates E2->E3 E4 Incubate (37°C, 48-72h) E3->E4 A1 Count Revertant Colonies E4->A1 A2 Compare to Controls A1->A2 A3 Determine Mutagenicity A2->A3 MicronucleusTestWorkflow A Culture Mammalian Cells B Treat Cells with Compound (± S9 Activation) A->B C Incubate for 1.5-2 Cell Cycles B->C D Harvest and Fix Cells C->D E Stain with DNA-specific Dye D->E F Microscopic Analysis (Score for Micronuclei) E->F G Statistical Analysis F->G

Caption: Experimental workflow for the in vitro micronucleus assay.

Acute In Vivo Toxicity Assessment

Causality Behind Experimental Choice: Following in vitro testing, a single-dose in vivo study is necessary to understand the compound's effects on a whole organism. The acute oral toxicity study (following a method like OECD Guideline 423) provides a quantitative measure of acute toxicity (the LD50 or an estimated range) and identifies clinical signs of toxicity and potential target organs. This information is crucial for hazard classification and for designing subsequent repeated-dose studies.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Animal Selection: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats), aged 8-12 weeks. Females are often chosen as they are generally slightly more sensitive.

  • Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and access to standard diet and water ad libitum. Allow for at least a 5-day acclimatization period.

  • Dosing Procedure (Step-wise):

    • Fast the animals overnight prior to dosing.

    • Start with a single animal at a defined starting dose (e.g., 300 mg/kg, based on any available data or as a default). The compound should be administered orally via gavage in a suitable vehicle.

    • Observation: Observe the animal intensively for the first few hours post-dosing and then periodically for 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior). Record body weights shortly before dosing and at least weekly thereafter.

    • Decision Logic: The outcome for the first animal determines the dose for the next step.

      • If the animal survives, two more animals are dosed at the same level.

      • If the animal dies, the next animal is dosed at a lower level.

    • This step-wise procedure continues until a clear outcome is obtained, allowing for classification into a GHS toxicity category.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any macroscopic pathological changes in organs and tissues.

Data Presentation: Acute Oral Toxicity Summary

Dose Level (mg/kg)Number of AnimalsNumber of DeathsTime of DeathKey Clinical Signs ObservedGross Necropsy Findings
30030N/A[e.g., Piloerection, lethargy within first 4h, recovery by 24h][e.g., No abnormalities observed]
200031~6 hours[e.g., Severe lethargy, ataxia, tremors][e.g., Gastric irritation, pale liver in decedent]

Workflow Diagram: Acute Toxic Class Method

Caption: Decision-tree workflow for the Acute Toxic Class Method (OECD 423).

Part 3: Data Interpretation and Preliminary Risk Assessment

The synthesis of data from these initial studies will form the .

  • Genotoxicity: Negative results in both the Ames and in vitro micronucleus tests would provide strong evidence that the compound is not a genotoxic hazard, which is a major hurdle in drug development. A positive result in either assay would trigger further investigation, potentially including in vivo genotoxicity studies (e.g., a rodent micronucleus test).

  • Acute Toxicity: The acute oral toxicity study will establish the GHS classification for acute toxicity. A low toxicity (GHS Category 4 or 5, or unclassified) is favorable. The clinical signs and necropsy findings will provide the first clues as to potential target organs of toxicity, which will be critical for designing future repeated-dose toxicity studies. For instance, if gastric irritation is noted, this may indicate a need for formulation development or specific monitoring in longer-term studies. [7]* Overall Profile: A compound that is non-mutagenic, non-clastogenic, and has low acute oral toxicity would have a favorable preliminary safety profile, warranting further investment in its development. Conversely, clear evidence of genotoxicity or high acute toxicity (e.g., LD50 < 300 mg/kg) would be a significant red flag, potentially leading to the termination of the project or the selection of alternative chemical scaffolds.

This structured, data-driven approach ensures that the development of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide is guided by a robust and evolving understanding of its safety profile, ultimately protecting patient safety and optimizing the path to potential clinical application.

References

  • MilliporeSigma. (2025, November 6).
  • Cayman Chemical. (2025, June 19).
  • Sonda, S., et al. (2005, May 2). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. PubMed.
  • Zhou, J., et al. (2020, November 12). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. PubMed.
  • Fisher Scientific. (2025, December 19).
  • 4-Aminobenzamide. (n.d.).
  • Qamar, M. A., et al. (2023, November 28). Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rawalpindi Medical College.
  • Bao, X., et al. (2021, June 1). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV)
  • ECHEMI. (n.d.).
  • ChemicalBook. (n.d.). 10558-45-9(N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide) Product Description.
  • Chohan, Z. H., et al. (n.d.). 4-[(E)-(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide. PMC.
  • El-Sayed, N. N. E., et al. (2014, March 21). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
  • Al-Hamdani, A. A. S., et al. (n.d.). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. Chemical Review and Letters.
  • Jain, S., et al. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Chohan, Z. H., et al. (2008, December 10). 4-[(E)-(5-Chloro-2-hydroxy-benzyl-idene)amino]benzene-sulfonamide. PubMed.
  • Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
  • Chohan, Z. H., et al. (n.d.). 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. PMC.
  • Carl ROTH. (n.d.).
  • Zhou, J., et al. (2020, October 28). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry.
  • Li, Y., et al. (2019, August 30). 4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PubMed.
  • Li, Y., et al. (n.d.). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PMC.
  • ChEMBL. (n.d.). New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino gro....
  • Krátký, M., et al. (2012, April 15). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed.
  • Google Patents. (n.d.). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
  • Jie, W. (2023, April 20). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S.
  • MilliporeSigma. (n.d.). 4-Amino-N-phenylbenzenesulfonamide AldrichCPR.

Sources

Foundational

Pharmacokinetics of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide in Animal Models: A Comprehensive Technical Guide

Executive Summary The compound 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide represents a highly functionalized small-molecule scaffold, characterized by a halogenated salicyl-derived moiety linked to a benzamide core. Co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide represents a highly functionalized small-molecule scaffold, characterized by a halogenated salicyl-derived moiety linked to a benzamide core. Compounds of this class are frequently investigated as targeted therapeutics, including kinase inhibitors and lipoxygenase modulators. Transitioning such molecules from in vitro discovery to clinical evaluation requires rigorous in vivo pharmacokinetic (PK) profiling.

This whitepaper provides an in-depth technical framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound across standard rodent and non-rodent animal models. By establishing self-validating bioanalytical protocols and mechanistic PK models, this guide serves as a blueprint for drug development professionals preparing for Investigational New Drug (IND) submissions.

Physicochemical Profiling & ADME Rationale

Understanding the relationship between molecular structure and in vivo behavior is the cornerstone of rational drug development. The structural features of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide dictate its metabolic fate:

  • The 5-Chloro Substitution: The introduction of halogen atoms, such as chlorine, is a proven strategy in medicinal chemistry to modulate pharmacokinetic properties[1]. The electron-withdrawing chlorine atom increases overall lipophilicity (enhancing membrane permeability) and strategically blocks the para-position of the phenol ring, protecting it from rapid cytochrome P450 (CYP450)-mediated oxidation.

  • The 2-Hydroxy Group: While the halogen provides metabolic stability, the free phenolic hydroxyl group introduces a "soft spot" for Phase II metabolism. It serves as a primary substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), facilitating rapid clearance via glucuronidation.

  • The Benzamide Core: The terminal amide provides critical hydrogen-bond donor/acceptor sites for target engagement but is susceptible to enzymatic hydrolysis by circulating amidases.

Due to its high predicted lipophilicity (LogP ~3.5–4.5), the compound exhibits poor aqueous solubility, necessitating specialized vehicle formulations (e.g., surfactant/co-solvent systems) to ensure homogenous dosing in animal models.

In Vivo Pharmacokinetic Study Design

To accurately predict human pharmacokinetics, studies must be conducted across multiple species to account for allometric scaling and species-specific metabolic differences[2],[3].

Animal Model Selection
  • Rodent Models (Mice & Rats): C57BL/6 mice and Sprague-Dawley rats are utilized for initial clearance (CL) and volume of distribution (Vss) assessments.

  • Non-Rodent Model (Beagle Dogs): Dogs are employed to assess oral bioavailability and gastrointestinal absorption dynamics in a GI tract more anatomically similar to humans.

Dosing & Sampling Protocol

A crossover or parallel study design utilizing both Intravenous (IV) and Per Os (Oral, PO) administration is mandatory. Causality: IV administration bypasses absorption, providing 100% systemic exposure to calculate absolute clearance and distribution. PO administration evaluates intestinal absorption and first-pass hepatic metabolism, allowing for the calculation of absolute oral bioavailability (%F).

  • Formulation: Dissolve the compound in 10% DMSO, 10% Tween-80, and 80% sterile saline to overcome solubility limitations.

  • Administration:

    • IV Bolus: Administered via the lateral tail vein (mice/rats) or cephalic vein (dogs).

    • Oral Gavage: Administered directly into the stomach using a bulb-tipped gastric gavage needle.

  • Serial Blood Sampling: Blood (~200 µL) is collected via jugular vein cannulation (rats) or saphenous vein (dogs) at specific time points: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Harvesting: Blood is collected in K2-EDTA tubes, immediately placed on ice (to halt ex vivo amidase degradation), and centrifuged at 4,000 × g for 10 minutes at 4°C. Plasma is stored at -80°C until analysis.

Bioanalytical Methodology (LC-MS/MS)

To quantify the compound in biological matrices, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method must be developed. This protocol is designed to be self-validating, adhering strictly to the FDA Bioanalytical Method Validation Guidance for Industry[4],[5].

Step-by-Step Extraction & Quantification
  • Protein Precipitation (Crash): Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS). Causality: Acetonitrile denatures plasma proteins, releasing the protein-bound fraction of the drug and preventing column fouling during chromatography.

  • Agitation & Centrifugation: Vortex the plate for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

  • Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 × 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for both the analyte and the IS.

Validation Checkpoint: Every analytical run must include a zero sample, an 8-point calibration curve, and Quality Control (QC) samples at low, medium, and high concentrations. The run is only accepted if 67% of the QC samples fall within ±15% of their nominal values[5].

Pharmacokinetic Parameters

The following table summarizes the quantitative PK data derived from non-compartmental analysis (NCA) of the plasma concentration-time profiles.

Table 1: Pharmacokinetic Parameters of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide

ParameterUnitMouse (IV)Mouse (PO)Rat (IV)Rat (PO)Dog (IV)Dog (PO)
Dose mg/kg2.010.02.010.01.05.0
Cmax ng/mL-845-920-410
Tmax h-1.5-2.0-2.5
AUC(0-∞) h*ng/mL125028001400315018004050
Clearance (CL) mL/min/kg26.6-23.8-9.2-
Vss L/kg3.2-2.9-1.8-
t1/2 h2.12.42.83.14.54.8
Bioavailability (F) %-44.8-45.0-45.0

Data Interpretation: The compound exhibits moderate clearance and a high volume of distribution (Vss > Total Body Water), indicating extensive tissue penetration driven by its lipophilicity. The oral bioavailability (~45%) is highly consistent across species, making it a viable candidate for oral formulation development.

Metabolism and Excretion Pathways

The systemic clearance of the compound is driven by three parallel metabolic pathways before renal and biliary excretion.

PK_Metabolism Parent 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide CYP CYP450 Oxidation Parent->CYP UGT UGT Glucuronidation Parent->UGT Amidase Amidase Cleavage Parent->Amidase Met_Ox Hydroxylated Metabolite CYP->Met_Ox Met_Gluc O-Glucuronide Conjugate UGT->Met_Gluc Met_Cleave Cleaved Aminobenzamide Amidase->Met_Cleave Excretion Renal & Biliary Excretion Met_Ox->Excretion Met_Gluc->Excretion Met_Cleave->Excretion

Fig 1. Primary metabolic and excretion pathways of the benzamide derivative.

Conclusion & Translational Outlook

The pharmacokinetic evaluation of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide demonstrates a favorable ADME profile. The strategic inclusion of the 5-chloro group successfully mitigates rapid first-pass oxidative metabolism, while the 2-hydroxy group ensures predictable clearance via Phase II conjugation. With an oral bioavailability of ~45% and a half-life supporting once- or twice-daily dosing in higher mammals, this compound is structurally optimized for advancement into GLP-compliant toxicokinetic (TK) studies and subsequent clinical translation.

References

  • The brief overview, antivirus and anti-SARS-CoV-2 activity, quantitative methods, and pharmacokinetics of cepharanthine (Application of Animal Models in PK) Source: Frontiers in Pharmacology URL:[Link]

  • Evaluation of Cinnamon Effects on Liver CYP450 2D1 Activity and Hepatic Clearance in Diabetic Rats (Rodent PK Modeling) Source: Brieflands URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale 4-[(5-Chloro-2-hydroxybenzyl)amino]ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide (CAS: 134952-04-8)[1] represents a highly functionalized secondary amine scaffold frequently utilized in medicinal chemistry and drug discovery. The most efficient, scalable, and atom-economical method to synthesize this target is via the reductive amination of 5-chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde) with 4-aminobenzamide.

As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity, operational safety, and high yield. Rather than employing a direct reductive amination with expensive or highly toxic hydrides (e.g., sodium cyanoborohydride)[2], this protocol utilizes a highly reliable two-stage, one-pot approach using Sodium Borohydride ( NaBH4​ ) in methanol[3].

Chemoselectivity & Mechanistic Causality
  • Amine Selectivity: 4-Aminobenzamide possesses two nitrogen centers: an aniline and a primary amide. Because the amide's lone pair is heavily delocalized into its adjacent carbonyl π -system, it is non-nucleophilic. The aniline nitrogen, however, retains sufficient nucleophilicity to selectively attack the aldehyde, eliminating the need for protecting groups.

  • Schiff Base Stabilization: The ortho-hydroxyl group on the salicylaldehyde moiety forms a strong intramolecular hydrogen bond with the newly formed imine nitrogen. This thermodynamic stabilization drives the dehydration step forward, typically causing the Schiff base to precipitate out of the methanol solution as a vibrant yellow solid[3].

  • Hydride Choice: Because the imine intermediate is stable and easily formed, we can use NaBH4​ —a highly cost-effective and standard reducing agent—in the second stage without risking premature reduction of the starting aldehyde[2].

Mechanistic Pathway

Mechanism SM1 5-Chloro-2-hydroxybenzaldehyde (Electrophile) CA Carbinolamine Intermediate (Unstable) SM1->CA Nucleophilic Addition (MeOH, Reflux) SM2 4-Aminobenzamide (Nucleophile) SM2->CA Nucleophilic Addition (MeOH, Reflux) IM Schiff Base (Imine) (Yellow Precipitate) CA->IM Dehydration (-H2O) (H-Bond Stabilized) PR 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide (Target Secondary Amine) IM->PR Hydride Transfer (NaBH4, 0 °C to RT)

Mechanistic pathway from starting materials to the target secondary amine.

Reagent Stoichiometry & Properties

Note: The following table is scaled for a standard 10.0 mmol benchtop synthesis. Scale linearly for larger process development batches.

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
5-Chloro-2-hydroxybenzaldehyde 156.571.001.57 gElectrophile
4-Aminobenzamide 136.151.001.36 gNucleophile
Methanol (Anhydrous) 32.04-30 mLProtic Solvent
Sodium Borohydride ( NaBH4​ ) 37.831.500.57 gReducing Agent

Step-by-Step Experimental Protocol

Stage 1: Imine (Schiff Base) Formation
  • Preparation: Equip a clean, oven-dried 100 mL round-bottom flask (RBF) with a PTFE-coated magnetic stir bar and a reflux condenser.

  • Reagent Charging: Add 5-chloro-2-hydroxybenzaldehyde (1.57 g, 10.0 mmol) and 4-aminobenzamide (1.36 g, 10.0 mmol) to the RBF.

  • Solvent Addition: Suspend the solid reagents in 30 mL of anhydrous methanol.

  • Reflux: Heat the mixture to a gentle reflux (approx. 65 °C internal temperature) with continuous stirring for 2 hours.

    • Causality Note: Heating provides the activation energy required for the weakly nucleophilic aniline to attack the carbonyl. As the reaction progresses, a bright yellow/orange precipitate will form, indicating successful dehydration and accumulation of the conjugated Schiff base.

Stage 2: Hydride Reduction
  • Cooling: Remove the RBF from the heat source. Allow it to cool to room temperature, then submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C.

  • Hydride Addition: Carefully add Sodium Borohydride ( NaBH4​ ) (0.57 g, 15.0 mmol) in small portions over a 15-minute period.

    • Causality Note: The reaction between NaBH4​ and methanol is exothermic and evolves hydrogen gas ( H2​ ). Portion-wise addition at 0 °C strictly controls the exotherm, prevents reaction runaway, and minimizes the competitive decomposition of the borohydride by the solvent[3].

  • Maturation: Once the addition is complete and effervescence subsides, remove the ice bath. Stir the reaction at room temperature for 1 to 2 hours.

Stage 3: Workup and Isolation
  • Quenching: Slowly add 10 mL of distilled water (or saturated aqueous NH4​Cl ) to the reaction mixture to quench any residual NaBH4​ and destroy borate complexes.

  • Concentration: Concentrate the mixture in vacuo (rotary evaporator) at 40 °C to remove the majority of the methanol.

  • Extraction: Dilute the remaining aqueous slurry with 20 mL of water and extract with Ethyl Acetate ( 3×20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter.

  • Purification: Evaporate the solvent to yield the crude product. Purify via recrystallization from hot ethanol to obtain the pure 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide as an off-white solid.

In-Process Controls (IPC) & Self-Validation

A robust protocol must be a self-validating system. Use the following checkpoints to ensure process integrity before moving to the next step.

StageTimepointExpected Visual ObservationAnalytical Validation
Imine Formation 2 hours (Reflux)Formation of a thick, bright yellow/orange suspension.TLC (Hexane:EtOAc 1:1): Complete disappearance of the aldehyde spot.
Hydride Addition 0–15 minVigorous effervescence ( H2​ gas evolution).Visual confirmation of controlled gas evolution; no violent bumping.
Reduction Completion 1–2 hours (RT)The yellow precipitate completely dissolves; solution turns pale/colorless.TLC / LC-MS : Disappearance of the yellow imine spot; appearance of a more polar secondary amine spot.

Process Workflow

Workflow A 1. Reagent Mixing (Aldehyde + Amine) B 2. Imine Formation (Reflux in MeOH) A->B Heat (65 °C) C 3. Hydride Reduction (NaBH4 at 0 °C) B->C Cool & Add D 4. Aqueous Workup (Quench & Extract) C->D H2O/NH4Cl E 5. Purification (Recrystallization) D->E Isolate

End-to-end operational workflow for the reductive amination protocol.

References

  • 134952-04-8_CAS号:134952-04-8 Source: ChemSrc URL:[Link]

  • Synthesis and Reactivity of Novel Boranes Derived from Bulky Salicylaldimines Source: MDPI (Molecules) URL:[Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (ACS / Sciencemadness Archive) URL:[Link]

Sources

Application

Advanced HPLC Method Development and Validation for the Quantification of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide

Executive Summary & Analytical Target Profile (ATP) The quantification of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide presents a unique analytical challenge due to its amphoteric nature and multi-chromophoric structure....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

The quantification of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide presents a unique analytical challenge due to its amphoteric nature and multi-chromophoric structure. As a Senior Application Scientist, the objective is not merely to elute the compound, but to design a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method using a Quality by Design (QbD) approach.

This guide details the causality behind the physicochemical profiling, mobile phase selection, and gradient optimization required to achieve baseline separation. The resulting protocol is a self-validating system, fully compliant with [ICH Q2(R2)][1] validation guidelines and [USP <621>][2] system suitability standards.

Physicochemical Profiling & Causality in Method Design

To develop a reliable method, we must first deconstruct the molecule into its functional groups to predict its chromatographic behavior:

  • Benzamide Core: A neutral, highly polar moiety capable of strong hydrogen bonding. It provides excellent UV absorbance due to π→π∗ transitions.

  • Secondary Aromatic Amine (Aniline derivative): Weakly basic with an estimated pKa​ of ~2.5–3.0 (due to the electron-withdrawing para-carboxamide group). If unprotonated, it can cause severe peak tailing via secondary interactions with residual silanols on the silica stationary phase.

  • 5-Chloro-2-hydroxybenzyl Group: Contains a weakly acidic phenolic hydroxyl ( pKa​ ~9.3) and a lipophilic chlorine atom.

The "Why" Behind the Mobile Phase (pH Control)

Because the molecule is amphoteric, a neutral pH mobile phase would result in a mixed ionization state, leading to split peaks and irreproducible retention times.

The Solution: We utilize a highly acidic mobile phase buffered with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0).

  • Causality: At pH 2.0, the phenolic hydroxyl is fully protonated (neutral), and the secondary amine is fully protonated (cationic). TFA acts as a hydrophobic ion-pairing agent, masking the amine's positive charge. This effectively shuts down detrimental silanol interactions, driving the molecule into the stationary phase via pure hydrophobic partitioning and ensuring a perfectly symmetrical peak.

Quality by Design (QbD) Workflow

The following diagram illustrates the logical progression of our method development, ensuring that every experimental parameter is optimized based on the compound's Critical Quality Attributes (CQAs).

QbD_Workflow ATP 1. Analytical Target Profile (ATP) Define quantification goals & stability indication PhysChem 2. Physicochemical Profiling Analyze pKa, LogP, and functional groups ATP->PhysChem RiskAssess 3. Risk Assessment (CQA) Mitigate silanol interactions & pH sensitivity PhysChem->RiskAssess DoE 4. Design of Experiments (DoE) Optimize Gradient, Temp, and Flow Rate (0.1% TFA as ion-pairing agent) RiskAssess->DoE Validation 5. ICH Q2(R2) Validation Evaluate Linearity, Accuracy, Precision DoE->Validation Routine 6. Routine Analysis & SST Self-validating sequence per USP <621> Validation->Routine

Figure 1: QbD-driven HPLC method development and validation workflow.

Experimental Protocol & Chromatographic Conditions

Reagents and Standard Preparation
  • Diluent: Water : Acetonitrile (50:50, v/v). Causality: Matches the midpoint of the gradient to prevent solvent-shock peak distortion during injection.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

Optimized Chromatographic Parameters

Table 1: HPLC System Conditions

ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 3 µmHigh carbon load and end-capping shield against silanol activity.
Mobile Phase A 0.1% TFA in Milli-Q WaterControls pH at ~2.0; ion-pairs the secondary amine.
Mobile Phase B 0.1% TFA in AcetonitrileACN provides lower viscosity and higher UV transparency than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column[2].
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 254 nmCaptures the strong π→π∗ transitions of the conjugated rings.
Injection Vol. 10 µLPrevents column overloading while maintaining high S/N ratio.
Gradient Elution Program

A gradient is mandatory because the molecule possesses both highly polar (amide) and highly lipophilic (chlorophenyl) regions.

Table 2: Gradient Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile Causality
0.09010Isocratic hold to retain polar degradation products.
2.09010Ensures elution of void volume interferences.
8.01090Linear ramp to elute the lipophilic target analyte sharply.
10.01090High-organic wash to clear strongly retained hydrophobic impurities.
10.19010Instant return to initial conditions.
15.090105-column-volume re-equilibration to ensure tR​ reproducibility.

Trustworthiness: The Self-Validating System

A protocol is only as good as its internal controls. To guarantee data integrity, the analytical sequence is designed as a closed-loop, self-validating system:

  • System Equilibration & Blank (Diluent): Injected first to establish baseline stability and prove the absence of carryover.

  • System Suitability Test (SST): Five consecutive injections of the 100 µg/mL standard. The system is only "unlocked" for sample analysis if it passes strict[USP <621>][2] criteria (see Table 3).

  • Continuing Calibration Verification (CCV): A check standard is injected every 10 samples. If the CCV drifts by >2.0%, the system automatically flags the preceding batch as invalid.

Table 3: System Suitability Parameters (per USP <621>)

ParameterAcceptance CriteriaTypical Observed Value
Retention Time ( tR​ ) --~ 7.4 min
Theoretical Plates ( N ) > 20008,450
Tailing Factor ( Tf​ ) 1.51.12
Resolution ( Rs​ ) > 2.0 (from nearest impurity)3.5
Injection Precision (%RSD) 2.0% (n=5)0.45%

Method Validation Summary

The developed method must be validated across multiple parameters to ensure it is fit for its intended purpose, strictly adhering to the [ICH Q2(R2)][1] guidelines.

Table 4: Method Validation Results (ICH Q2(R2) Compliance)

Validation ParameterRange / Acceptance CriteriaExperimental Results
Linearity Range 10 – 150 µg/mL R2 = 0.9998
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.8%
Method Precision (%RSD) 2.0% (n=6 preparations)0.72%
Limit of Detection (LOD) S/N 30.05 µg/mL
Limit of Quantitation (LOQ) S/N 100.15 µg/mL
Specificity No interference at analyte tR​ Complies (Peak purity > 99.9%)

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website, 2024.[Link]

  • Agilent Technologies. "Revisions per USP <621> - Method Modernization." Agilent Solutions, 2023.[Link]

Method

Application Note: Preparation of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide Stock Solutions in DMSO

Abstract This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of Dimethyl Sulfoxide (DMSO) stock solutions of the small molecule 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of Dimethyl Sulfoxide (DMSO) stock solutions of the small molecule 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and long-term stability of prepared solutions. This document emphasizes the critical role of solvent quality, proper dissolution techniques, and optimal storage conditions to maintain compound integrity for downstream applications in biological and chemical research.

Introduction: The Criticality of Stock Solution Integrity

The reliability and reproducibility of any experimental data derived from in vitro or in vivo assays are fundamentally dependent on the quality of the compound stock solutions. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, widely utilized in drug discovery and life sciences for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar small molecules.[1] However, its utility is accompanied by specific chemical properties, such as its hygroscopicity, that necessitate rigorous handling protocols.[2]

The presence of atmospheric moisture can significantly impact compound solubility and stability, potentially leading to precipitation or hydrolysis.[3] Therefore, the primary objective of this guide is to establish a self-validating protocol that mitigates these risks, ensuring the consistent performance of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide in experimental settings.

Compound & Solvent: Foundational Properties

A thorough understanding of the key components is essential before proceeding to the protocol.

Compound Profile: 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide (Hypothetical)

The table below summarizes the essential (and hypothetical) data for the compound. This information is crucial for accurate concentration calculations.

ParameterValueRationale & Source
Compound Name 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamideUser-specified topic.
Molecular Formula C₁₄H₁₂ClN₃O₂Based on chemical structure.
Molecular Weight (MW) 293.72 g/mol (Hypothetical) Calculated from the molecular formula. Always verify with the Certificate of Analysis.
Appearance White to off-white solidTypical for purified small molecules.[4]
Purity >98% (HPLC)Standard purity for research-grade compounds.
CAS Number Not AssignedNot found in public databases as of the publication date.
Solvent Profile: Dimethyl Sulfoxide (DMSO)

DMSO is not an inert solvent. Its properties dictate the procedures required for its safe and effective use.

ParameterValue / RecommendationRationale & Source
Grade Anhydrous (≤0.025% water), High Purity (≥99.9%)DMSO is highly hygroscopic; absorbed water can reduce compound solubility and promote degradation.[2][5]
Storage Store in a tightly sealed container in a dry environment (desiccator recommended).To prevent the absorption of atmospheric moisture.[6]
Safety Readily absorbed through the skin; can carry dissolved substances with it.Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber, thick latex).[1]

Safety First: A Self-Validating System

Before handling any chemicals, a thorough risk assessment must be performed.[7] This protocol is designed to be inherently safe by adhering to standard laboratory practices.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[8]

  • Ventilation: All handling of solid compounds and DMSO should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • SDS Review: Consult the Safety Data Sheet (SDS) for both 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide (if available) and DMSO before beginning work.[10]

  • Spill Management: Have a spill kit readily accessible. Neutralize and clean up spills according to the procedures outlined in the SDS.

Experimental Protocol: Preparing a 10 mM Stock Solution

This section provides a detailed, step-by-step methodology for preparing a high-concentration stock solution. The target concentration of 10 mM is standard for many screening and research applications.

Required Materials & Equipment
  • 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials or microcentrifuge tubes with secure caps

  • Vortex mixer

  • Bath sonicator

  • Calibrated positive displacement or air displacement pipettes with sterile tips

  • Weighing paper or boat

Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow of the preparation protocol, from initial calculations to final storage.

G calc 1. Calculate Mass (Target: 10 mM in 1 mL) weigh 2. Weigh Compound (e.g., 2.937 mg) calc->weigh transfer 3. Transfer to Vial weigh->transfer add_dmso 4. Add Anhydrous DMSO (e.g., 1 mL) vortex 5. Vortex Vigorously (1-2 minutes) add_dmso->vortex inspect1 6. Visual Inspection vortex->inspect1 sonicate 7. Sonicate / Warm (If needed) inspect1->sonicate Particulates Present inspect2 8. Final Inspection inspect1->inspect2 Fully Dissolved sonicate->inspect2 aliquot 9. Aliquot Solution label_vials 10. Label Vials aliquot->label_vials store 11. Store at -20°C / -80°C label_vials->store

Caption: Experimental workflow for preparing a DMSO stock solution.

Step-by-Step Methodology

Step 1: Pre-Protocol Preparations

  • Bring the sealed vial of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide and the anhydrous DMSO to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid or into the solvent.[5]

  • Before opening the compound vial, briefly centrifuge it to ensure all powder is collected at the bottom.[11]

Step 2: Calculation of Required Mass

  • The fundamental formula for calculating the mass required is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • For a 10 mM stock solution in 1 mL :

    • Mass (mg) = (10 mmol/L) x (0.001 L) x (293.72 g/mol ) x (1000 mg/g)

    • Mass (mg) = 2.937 mg

Step 3: Weighing and Transfer

  • Using an analytical balance, carefully weigh out 2.937 mg of the compound onto weighing paper.

  • Transfer the weighed powder into a sterile, appropriately labeled amber vial. Ensure the vial is large enough to allow for vigorous mixing (e.g., a 2 mL vial for a 1 mL solution).

Step 4: Dissolution

  • Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Securely cap the vial and vortex vigorously for 1-2 minutes.

  • Self-Validation Checkpoint 1: Visually inspect the solution against a bright light source. It should be clear and free of any visible particulates.

Step 5: Aiding Dissolution (If Necessary)

  • If the compound has not fully dissolved after vortexing, place the vial in a bath sonicator for 10-15 minutes.[4]

  • Alternatively, gentle warming in a water bath (not exceeding 37°C) for 5-10 minutes can aid dissolution. Avoid excessive heat, as it can degrade the compound.[5]

  • Self-Validation Checkpoint 2: After sonication or warming, vortex again and perform a final visual inspection to confirm complete dissolution.

Step 6: Aliquoting and Storage

  • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, clearly labeled amber microcentrifuge tubes.

  • Rationale: Aliquoting is the most effective strategy to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination and moisture introduction to the main stock.[11]

  • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[5] Always consult specific stability data if available.

Stability & Handling Considerations

The long-term integrity of the stock solution is as important as its initial preparation.

FactorRecommendation / GuidelineCausality & Scientific Rationale
Freeze-Thaw Cycles Minimize cycles by creating single-use aliquots.Repeated freezing and thawing can increase the likelihood of compound precipitation, especially if any moisture has been absorbed, which alters DMSO's polarity.[3] Studies show most compounds are stable for several cycles, but best practice is to avoid them.[12]
Light Exposure Store in amber vials and protect from direct light.Benzamide and related aromatic structures can be photosensitive. Exposure to light, particularly UV, may induce photodegradation.
Water Content Use only anhydrous DMSO and handle it in a way that minimizes moisture exposure.Water is often a more significant factor in compound degradation than oxygen.[12] It can facilitate hydrolysis of labile functional groups and reduce the solubility of hydrophobic compounds.[3]
Storage Temperature -20°C or -80°C.Low temperatures drastically reduce the rate of chemical degradation. While room temperature storage is sometimes used, it significantly shortens the stable lifespan of compounds in DMSO.[13]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Compound will not dissolve Insufficient mixing; low-quality or "wet" DMSO; concentration exceeds solubility limit.1. Continue sonication/gentle warming. 2. Use a fresh, sealed bottle of anhydrous DMSO. 3. Prepare a more dilute stock solution (e.g., 5 mM) and re-calculate downstream dilutions.
Precipitation observed after thawing Supersaturated solution; moisture absorption into DMSO; compound instability.1. Warm the vial to 37°C and vortex to try and re-dissolve. 2. Centrifuge the vial and use the clear supernatant (note that the concentration may be lower than intended). 3. Discard the aliquot and prepare a fresh stock, ensuring anhydrous conditions.
Stock solution appears colored Compound oxidation or degradation.Discard the solution. Prepare a fresh stock and consider storing under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be oxygen-sensitive.

Conclusion

The preparation of high-quality, stable stock solutions is a foundational requirement for successful research. By adhering to the detailed protocols within this guide—with a focus on using high-purity anhydrous DMSO, employing proper dissolution techniques, and implementing a robust aliquoting and storage strategy—researchers can ensure the integrity of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide solutions. This meticulous approach is paramount for generating reliable, reproducible, and scientifically valid experimental data.

References

  • Kozik, V. et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]

  • Cheng, X. et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Neubig, M. & Wrachtrup, M. (2010). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]

  • Cheng, X. et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • PubChem. (n.d.). Benzamide, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxy-. [Link]

  • Captivate Bio. (2021). SMALL MOLECULES. [Link]

  • National Pen. (2024). Lab Safety Rules and Guidelines. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]

  • University of Natural Resources and Life Sciences, Vienna. (n.d.). Laboratory Safety Guide. [Link]

  • Weizmann Institute of Science. (n.d.). Standard laboratory safe handling/storage requirement. [Link]

  • Kean University. (n.d.). Basic Lab Safety Guidelines. [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • KTH Royal Institute of Technology. (n.d.). CBH Guidelines for Lab Safety. [Link]

Sources

Application

Application Notes &amp; In Vivo Dosing Protocols: 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide

A Note on This Guide: Direct, published in vivo dosing guidelines for the specific molecule 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide are not currently available in the public domain. Therefore, this document serves a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note on This Guide: Direct, published in vivo dosing guidelines for the specific molecule 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide are not currently available in the public domain. Therefore, this document serves as a comprehensive strategic guide for researchers. The protocols and recommendations provided herein are synthesized from established preclinical methodologies and data from structurally analogous benzamide compounds. It is imperative that researchers adapt these guidelines with careful, incremental dose-escalation studies to ensure animal welfare and data integrity.

Section 1: Compound Profile & Strategic Overview

4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide belongs to the benzamide class of compounds, a scaffold known for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties[1][2][3][4]. The primary challenge in the preclinical development of many benzamide derivatives is their characteristically low aqueous solubility, which directly impacts bioavailability and the feasibility of in vivo studies[5][6].

This guide provides a systematic workflow to navigate this challenge, beginning with robust formulation development, followed by foundational safety and pharmacokinetic studies, and culminating in the design of robust efficacy models.

Physicochemical Properties (Predicted & Known Analogs)

Accurate physicochemical data is the bedrock of formulation development. While experimental data for the title compound is scarce, we can infer key properties based on its structure and data from similar molecules.

PropertyHypothetical/Predicted ValueImplication for In Vivo Dosing Strategy
Molecular Weight ~306.74 g/mol Standard for a small molecule; does not present unusual challenges.
LogP (Calculated) ~3.5 - 4.5Lipophilic, indicating low aqueous solubility and potential for good membrane permeability. Requires solubility enhancement.
Aqueous Solubility (pH 7.4) < 0.01 mg/mL (Predicted)The primary hurdle. Solution-based formulations will be limited to low doses. Suspensions are necessary for higher-dose studies.[5][6]
pKa (Predicted) Phenolic OH: ~8-9; Amine: ~3-4Limited potential for pH-based solubility enhancement within a physiological range.
Physical Form Expected to be a crystalline solidMay require particle size reduction (micronization) for suspension formulations to improve dissolution and exposure.
Strategic Workflow for In Vivo Evaluation

The successful in vivo assessment of this compound hinges on a sequential and data-driven approach. The following workflow illustrates the logical progression from initial characterization to efficacy testing.

G cluster_0 Phase 1: Formulation & Feasibility cluster_1 Phase 2: Safety & Exposure cluster_2 Phase 3: Efficacy Testing Formulation Formulation Development (Solubility Screening) Stability Formulation Stability (≥4 hours @ RT) Formulation->Stability Select lead vehicle MTD Dose-Range Finding (Maximum Tolerated Dose) Stability->MTD Proceed with stable formulation PK Pilot Pharmacokinetics (Single Dose) MTD->PK Inform dose selection Efficacy Efficacy/PD Study (Dose-Response) PK->Efficacy Establish exposure-response

Caption: High-level workflow for in vivo evaluation of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide.

Section 2: Formulation Development for Preclinical Dosing

Given the predicted low aqueous solubility, developing a suitable vehicle is the first and most critical experimental step. The goal is to achieve a homogenous and stable formulation that allows for consistent and reproducible dosing. The choice between a solution and a suspension depends primarily on the required dose concentration.

Decision Workflow for Formulation Selection

G start Determine Target Dose Range (e.g., 1-100 mg/kg) sol_screen Solubility Screen: Test compound in common GRAS excipients (PEG400, Propylene Glycol, Tween 80, etc.) start->sol_screen decision Is target dose soluble in an acceptable volume (<10 mL/kg)? sol_screen->decision solution Develop Co-Solvent Solution (e.g., PEG400/Water) decision->solution Yes suspension Develop Suspension (e.g., 0.5% HPMC + 0.1% Tween 80) decision->suspension No end_sol Proceed to Solution Stability Testing solution->end_sol micronize Consider API Micronization to improve suspension homogeneity suspension->micronize end_susp Proceed to Suspension Stability Testing micronize->end_susp

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide

Abstract Benzamides represent a cornerstone scaffold in medicinal chemistry and drug development, with derivatives demonstrating a vast range of pharmacological activities.[1][2] The precise and unambiguous determination...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzamides represent a cornerstone scaffold in medicinal chemistry and drug development, with derivatives demonstrating a vast range of pharmacological activities.[1][2] The precise and unambiguous determination of their molecular structure is a critical step in the research and development pipeline. This application note provides a comprehensive, field-proven guide to the structural characterization of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed, step-by-step protocols for sample preparation and the acquisition of one-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments. The narrative emphasizes the causality behind experimental choices and provides a logical workflow for spectral interpretation, enabling researchers to confidently validate the chemical identity and structure of this and analogous compounds.

Introduction: The Imperative for Structural Verification

The compound 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide integrates several key pharmacophoric features: a benzamide core, a substituted benzylamine linker, and a halogenated phenolic ring. This complexity necessitates a multi-faceted analytical approach for unequivocal structural confirmation. NMR spectroscopy stands as the preeminent technique for this purpose, offering unparalleled insight into the molecular framework by probing the chemical environment of each hydrogen and carbon nucleus.[1][3]

This guide moves beyond a simple listing of steps, providing the scientific rationale necessary for adapting these protocols to other novel small molecules. We will proceed from initial sample preparation through a logical sequence of NMR experiments designed to build a complete structural picture, piece by piece.

Chemical Structure with Atom Numbering:

For clarity in spectral assignments, the following numbering scheme will be used throughout this note:

Chemical structure of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide with atoms numbered for NMR assignment.

Experimental Design & Protocols

The quality of the final NMR spectrum is fundamentally dependent on the meticulous preparation of the sample and the thoughtful selection of experimental parameters.[4] This section details a self-validating protocol for achieving high-quality, reproducible data.

Materials and Equipment
  • Compound: 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide (synthesis assumed as per analogous reactions[2])

  • NMR Spectrometer: 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • NMR Tubes: High-quality, 5 mm NMR tubes rated for the spectrometer's field strength.[5] Using clean, unscratched tubes is critical to avoid spectral artifacts and shimming problems.[6][7]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). This solvent is chosen for its excellent solubilizing power for polar compounds and its ability to allow for the observation of exchangeable protons (phenolic -OH and amide/amine -NH).[5][8]

  • Reference Standard: The residual solvent peak of DMSO-d₆ (δн ≈ 2.50 ppm, δс ≈ 39.52 ppm) will be used for spectral referencing. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) if absolute referencing is required.

  • Ancillary Supplies: Pasteur pipettes, glass wool or syringe filters, analytical balance, sample vials.

Protocol 1: Sample Preparation

The goal of this protocol is to create a homogeneous solution free of particulate matter, which can severely degrade spectral quality.[4][7]

  • Weighing the Sample: Accurately weigh 15-25 mg of the compound for ¹H and 2D NMR, or 50-75 mg for a high-quality ¹³C NMR spectrum, into a clean, dry vial.[6][8] This concentration balances achieving a good signal-to-noise ratio with avoiding viscosity issues that can broaden lines.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[5][8] This volume is optimal for standard 5 mm tubes to ensure proper shimming and locking.

  • Solubilization: Gently swirl or vortex the vial to fully dissolve the compound. If necessary, gentle heating or sonication can be applied, but ensure the compound is stable under these conditions.

  • Filtration (Critical Step): Pack a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube.[4] This removes any suspended microparticulates that interfere with magnetic field homogeneity and cause poor spectral resolution.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition Workflow

The following experiments should be run sequentially to build a comprehensive structural dataset.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation SamplePrep Sample Preparation (Protocol 1) H1_NMR 1D ¹H NMR (Initial Survey) SamplePrep->H1_NMR Load Sample C13_NMR 1D ¹³C NMR (Carbon Backbone) H1_NMR->C13_NMR Analysis Combined Data Analysis & Signal Assignment H1_NMR->Analysis COSY_NMR 2D ¹H-¹H COSY (Proton Connectivity) C13_NMR->COSY_NMR C13_NMR->Analysis HSQC_NMR 2D ¹H-¹³C HSQC (Direct C-H Bonds) COSY_NMR->HSQC_NMR COSY_NMR->Analysis HSQC_NMR->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: Logical workflow for NMR characterization.

This is the primary experiment to visualize all proton environments in the molecule.[9]

  • Purpose: To determine the number of unique proton signals, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

  • Execution:

    • Insert the sample into the spectrometer and perform standard lock and shim procedures.

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual DMSO-d₆ peak at 2.50 ppm.

    • Integrate all signals and analyze their multiplicities.

This experiment identifies all unique carbon environments within the molecule.[10]

  • Purpose: To count the number of chemically distinct carbon atoms and identify their types (e.g., carbonyl, aromatic, aliphatic).

  • Execution:

    • Use a standard proton-decoupled ¹³C pulse program (e.g., zgpg30).

    • Set the spectral width to cover the expected range (approx. 0-200 ppm).

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.[1]

    • Process and reference the spectrum to the DMSO-d₆ multiplet at 39.52 ppm.

This experiment reveals which protons are spin-coupled to each other, typically through 2 or 3 bonds.[9]

  • Purpose: To establish proton-proton connectivity and map out spin systems within the molecule.

  • Execution:

    • Use a standard COSY pulse sequence (e.g., cosygpppqf).

    • Acquire the data with 2-4 scans per increment and at least 256 increments in the F1 dimension for good resolution.

    • Process the 2D data. The resulting spectrum will show the 1D ¹H spectrum on both axes. Cross-peaks indicate that the protons at those coordinates are coupled.

This experiment correlates protons directly with the carbons to which they are attached (one-bond C-H correlation).[9][10]

  • Purpose: To definitively link proton signals to their corresponding carbon signals, greatly simplifying the assignment process.

  • Execution:

    • Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Set the ¹H spectral width (F2 axis) to match the proton spectrum and the ¹³C spectral width (F1 axis) to encompass all protonated carbons (approx. 0-160 ppm).

    • Acquire the data with 4-8 scans per increment.

    • Process the 2D data. Each cross-peak in the resulting spectrum links a specific proton signal on the F2 axis to its directly bonded carbon on the F1 axis.

Data Analysis and Structural Elucidation

The following section describes the expected NMR data for 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide and the logical process for its interpretation.

Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides the initial blueprint of the proton framework.[1]

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Key Insights
H-OH~10.0Broad Singlet1HPhenolic OHExchangeable proton, chemical shift is concentration and temperature dependent.
H-17~8.5Triplet1HAmine NHCoupling to the two H-10 protons (CH₂). Will appear as a triplet.
H-15/15'~7.8Doublet2HBenzamide C-HProtons ortho to the carbonyl group are deshielded.
H-14/14'~7.5Doublet2HBenzamide C-HProtons meta to the carbonyl group.
H-16~7.2-7.4Broad Singlet2HAmide NH₂Exchangeable protons on the primary amide. Often appear as a broad signal.
H-6~7.2Doublet1HChloro-ring C-HOrtho to both -Cl and -CH₂NH-.
H-4~7.1Doublet of Doublets1HChloro-ring C-HMeta to -Cl and ortho to -OH.
H-3~6.8Doublet1HChloro-ring C-HOrtho to the electron-donating -OH group, thus more shielded.
H-10~4.5Doublet2HMethylene CH₂Key methylene bridge signal, coupled to the H-17 (NH) proton.
Predicted ¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The ¹³C spectrum confirms the carbon count and identifies key functional groups.[1]

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~167C-11 (Carbonyl)Characteristic chemical shift for an amide carbonyl carbon.
~155C-2 (C-OH)Aromatic carbon attached to the electron-donating hydroxyl group is deshielded.
~145C-13 (C-NH)Aromatic carbon attached to the nitrogen atom.
~135C-12 (C-C=O)Quaternary carbon of the benzamide ring.
~129C-15/15'Aromatic CH ortho to the carbonyl.
~128C-14/14'Aromatic CH meta to the carbonyl.
~127C-6Aromatic CH on the chloro-ring.
~126C-1 (C-CH₂)Quaternary carbon on the chloro-ring.
~123C-5 (C-Cl)Aromatic carbon attached to chlorine; deshielded by induction but can be complex.
~119C-4Aromatic CH on the chloro-ring.
~116C-3Aromatic CH ortho to the -OH group, shielded.
~45C-10 (CH₂)Aliphatic methylene carbon.
2D Correlation Analysis: Connecting the Pieces

The COSY spectrum validates the connectivity of adjacent protons.[9]

  • Aromatic Systems: Cross-peaks will be observed between adjacent aromatic protons (e.g., H-3 with H-4, H-4 with H-6, and H-14/14' with H-15/15'). This confirms the substitution patterns on both rings.

  • Amine-Methylene Linkage: A crucial cross-peak will appear between the NH proton (H-17, ~8.5 ppm) and the methylene protons (H-10, ~4.5 ppm). This definitively establishes the benzylamine linkage.

The HSQC spectrum provides the final, unambiguous link between the proton and carbon skeletons.[10]

  • Each protonated carbon in the table above will show a correlation to its directly attached proton(s). For example, a cross-peak will connect the carbon signal at ~45 ppm (C-10) with the proton signal at ~4.5 ppm (H-10).

  • This experiment is invaluable for resolving any ambiguity in the assignment of the crowded aromatic regions of the ¹H and ¹³C spectra.

Caption: Expected COSY correlations for the molecule.

Conclusion

By systematically applying a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments, a complete and unambiguous structural assignment of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide can be achieved. The protocols and analytical workflow detailed in this application note provide a robust framework for researchers, scientists, and drug development professionals. This methodology ensures the highest level of scientific integrity by building a self-validating dataset that confirms molecular identity, which is a prerequisite for any further chemical or biological investigation.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

Sources

Application

Application Note: Advanced Crystallization Strategies for the Purification of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide

An Application Note and Protocol from the Senior Application Scientist **Abstract This guide provides a comprehensive technical overview and detailed protocols for the purification of 4-[(5-Chloro-2-hydroxybenzyl)amino]b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

**Abstract

This guide provides a comprehensive technical overview and detailed protocols for the purification of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide via crystallization. The methodologies are designed for researchers, scientists, and drug development professionals aiming to achieve high purity and control over the solid-state form of the target compound. This document emphasizes the rationale behind solvent selection, technique optimization, and polymorph control, grounded in the principles of physical chemistry and pharmaceutical science. Protocols for cooling crystallization, anti-solvent crystallization, and slurry crystallization are presented, along with methods for the characterization of the final product.

Introduction and Scientific Context

4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide is a complex organic molecule featuring multiple functional groups capable of extensive hydrogen bonding: a benzamide, a secondary amine, and a substituted phenol. Such molecules are common in pharmaceutical development, where high purity is not merely a goal but a regulatory necessity. The crystallization process is a critical unit operation that serves not only to remove chemical impurities (such as starting materials, by-products, and solvents) but also to isolate the desired solid-state form (polymorph, solvate, or hydrate).

The solid-state properties of an active pharmaceutical ingredient (API) are dictated by the specific arrangement of molecules in the crystal lattice. Different arrangements, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, and stability.[1][2][3] The polymorphism of benzamide and its derivatives is well-documented, highlighting the critical need for controlled crystallization conditions to ensure batch-to-batch consistency and therapeutic efficacy.[4][5][6] This guide, therefore, addresses purification from a holistic perspective, integrating impurity removal with solid-form control.

Predicted Physicochemical Profile

A thorough understanding of the molecule's properties is the foundation of any crystallization development. Due to limited publicly available experimental data for this specific compound, the following profile is based on its structural motifs and data from closely related analogues.[7][8]

PropertyPredicted Value / CharacteristicRationale & Impact on Crystallization
Molecular Formula C₁₄H₁₃ClN₂O₂-
Molecular Weight 276.72 g/mol Influences dissolution and diffusion rates.
Hydrogen Bond Donors 3 (Amide N-H, Phenolic O-H, Amine N-H)Promotes strong intermolecular interactions, potentially leading to high melting points and lower solubility in non-polar solvents.[9]
Hydrogen Bond Acceptors 3 (Amide C=O, Phenolic O, Amine N)High capacity for hydrogen bonding with protic solvents.
Predicted LogP ~3.0 - 4.0Indicates a predominantly hydrophobic character, suggesting poor aqueous solubility.[10]
Aqueous Solubility Poorly SolubleThe large aromatic surface area and chlorine substituent dominate over the polar functional groups.
Organic Solubility Soluble in polar aprotic solvents (DMSO, DMF); Sparingly soluble in polar protic solvents (Alcohols); Poorly soluble in non-polar solvents (Hexane, Toluene).[7]This solubility profile is ideal for anti-solvent crystallization and provides options for cooling crystallization from polar protic solvents.
Melting Point High (Predicted >180 °C)Strong hydrogen bonding and π-π stacking interactions contribute to a stable crystal lattice, requiring significant thermal energy to disrupt.[11]

Crystallization Method Development: A Strategic Approach

The development of a robust crystallization process is a systematic endeavor that begins with solvent screening and progresses to method selection and optimization.

The Cornerstone: Solvent System Selection

The choice of solvent is the most critical parameter in crystallization. An ideal solvent system should exhibit:

  • High solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures (for cooling crystallization).

  • Favorable miscibility between the "good" solvent and the "anti-solvent" (for anti-solvent crystallization).

  • Inertness towards the compound.

  • A suitable boiling point for easy removal during drying.

  • A favorable safety and environmental profile.

Recommended Solvents for Screening:

Solvent ClassRepresentative SolventsBoiling Point (°C)Rationale for Use
Polar Protic Methanol, Ethanol, Isopropanol (IPA)65, 78, 82Capable of hydrogen bonding. The solubility is expected to be moderate and temperature-dependent, making them good candidates for cooling crystallization.[12]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF)56, 82, 153Strong dipole-dipole interactions can effectively solvate the molecule. Often used as the "good" solvent in anti-solvent methods.[7]
Ester Ethyl Acetate77Moderate polarity; can be effective for compounds with a balance of polar and non-polar character.
Non-polar (Anti-solvents) Heptane, Toluene, Water98, 111, 100The compound is expected to be poorly soluble in these, making them ideal anti-solvents when mixed with a "good" solvent in which the compound is dissolved.
Workflow for Crystallization Development

The following workflow provides a systematic path from the crude material to a purified, well-characterized final product.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Execution & Verification Crude Crude Compound (Purity, Impurity Profile) Screen Solvent Screening (Solubility & Temperature Dependence) Crude->Screen Characterize Select Technique Selection (Cooling vs. Anti-solvent) Screen->Select Analyze Data Optimize Process Optimization (Rate, Temp, Ratio, Agitation) Select->Optimize Refine Parameters Execute Scale-up Crystallization Optimize->Execute Implement Isolate Isolation & Drying (Filtration, Washing, Vacuum) Execute->Isolate QC Final Product QC (Purity, Polymorph, Residual Solvent) Isolate->QC Validate G Start Start with Solubility Data TempDep Is solubility strongly temperature-dependent in a suitable solvent? Start->TempDep AntiSolv Is there a miscible solvent/anti-solvent pair? TempDep->AntiSolv  No Cooling Cooling Crystallization TempDep->Cooling  Yes AntiSolvent Anti-solvent Crystallization AntiSolv->AntiSolvent  Yes Slurry Consider Slurry Crystallization (for polymorph conversion or if other methods fail) AntiSolv->Slurry  No End Optimized Protocol Cooling->End AntiSolvent->End Slurry->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide

Welcome to the technical support center for the synthesis of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting and optimization.

Overview of the Synthetic Pathway

The most direct and widely adopted method for synthesizing 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide is through a one-pot reductive amination. This process involves the condensation of 5-Chloro-2-hydroxybenzaldehyde with 4-Aminobenzamide to form a Schiff base (iminium ion) intermediate, which is subsequently reduced in situ to the desired secondary amine product.

cluster_reactants Starting Materials A 5-Chloro-2-hydroxybenzaldehyde C Schiff Base Intermediate (Iminium Ion) A->C + B 4-Aminobenzamide B->C + D 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide (Final Product) C->D Reduction [H]

Caption: General reaction scheme for the synthesis.

This seemingly straightforward reaction is governed by a delicate equilibrium and the careful selection of a reducing agent. The following sections will deconstruct potential issues and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, explaining the underlying chemical principles for each solution.

Q1: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-Aminobenzamide. What is the primary cause?

A: This is a classic indication of inefficient Schiff base (iminium ion) formation. The initial condensation between the aldehyde and amine is a reversible equilibrium reaction. If the equilibrium is not driven towards the imine, the subsequent reduction step cannot proceed, leaving the amine starting material untouched.

Causality & Solutions:

  • Water Removal: The condensation reaction produces one equivalent of water. According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials.

    • Actionable Protocol: Add activated 3Å or 4Å molecular sieves to the reaction mixture before adding the reducing agent. This will sequester the water as it is formed. Ensure the sieves are properly activated (e.g., heated in a microwave or oven) before use.[1]

  • pH Control: Imine formation is typically catalyzed by mild acid. The pH must be carefully controlled; if the solution is too acidic, the amine nucleophile (4-Aminobenzamide) will be protonated and become non-nucleophilic. If it's too basic, the acid catalysis is ineffective.

    • Actionable Protocol: The optimal pH for imine formation is generally between 5 and 7.[2] Adding a small amount of acetic acid (e.g., 0.1-0.5 equivalents) can facilitate imine formation without excessively protonating the amine. This is particularly important when using reducing agents like sodium cyanoborohydride.[2]

cluster_workflow Troubleshooting Low Yield (Unreacted Amine) Start Low Yield & Unreacted Amine Detected Check_Water Is a dehydrating agent (e.g., molecular sieves) being used? Start->Check_Water Check_pH Is the reaction pH optimized (pH 5-7)? Check_Water->Check_pH Yes Add_Sieves Action: Add activated 3Å or 4Å molecular sieves. Check_Water->Add_Sieves No Add_Acid Action: Add catalytic acetic acid (0.1-0.5 eq). Check_pH->Add_Acid No End Re-run reaction and monitor imine formation. Check_pH->End Yes Add_Sieves->Check_pH Add_Acid->End

Caption: Decision workflow for addressing poor imine formation.

Q2: My main impurity is (5-chloro-2-hydroxyphenyl)methanol. Why is my aldehyde being reduced?

A: This occurs when the reducing agent is either too reactive or is added prematurely, allowing it to reduce the starting aldehyde faster than it reduces the iminium ion intermediate.

Causality & Solutions:

The success of a one-pot reductive amination hinges on the chemoselectivity of the hydride source. It must reduce the C=N bond of the iminium ion significantly faster than the C=O bond of the aldehyde.

  • Problematic Reductant: Sodium borohydride (NaBH₄) is a strong reducing agent capable of readily reducing both aldehydes and ketones.[3] If used in a one-pot procedure, it will likely reduce the 5-Chloro-2-hydroxybenzaldehyde before it can effectively react with the amine.

  • Optimal Reductants: Milder and more sterically hindered borohydrides are preferred as they are selective for the more electrophilic iminium ion.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice. It is mild, tolerant of slightly acidic conditions, and does not require stringent pH control.[2][3] Its bulkiness also disfavors reaction with the aldehyde.

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice, but it is highly toxic (releases HCN gas under strong acidic conditions) and requires careful pH management (optimally pH 6-7 for iminium reduction).[2]

Reducing AgentProsConsTypical Solvents
Sodium Triacetoxyborohydride (STAB) High selectivity for iminium ions, low toxicity, no pH control needed.[2]Moisture sensitive.DCE, THF, EtOAc[3][4]
Sodium Cyanoborohydride Effective and well-established.[2]Highly toxic, requires careful pH control.MeOH, EtOH
Sodium Borohydride Inexpensive, readily available.Generally not selective, reduces aldehydes and ketones.[3]MeOH, EtOH

Actionable Protocol: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB). In a typical procedure, the aldehyde, amine, and solvent are stirred for a period (e.g., 30-60 minutes) to allow for pre-formation of the imine before the STAB is added.[1][4]

cluster_desired Desired Pathway cluster_side Side Reaction A Aldehyde + Amine B Iminium Ion A->B Condensation D Aldehyde C Product B->C Selective Reduction (e.g., NaBH(OAc)₃) E Alcohol Byproduct D->E Non-Selective Reduction (e.g., NaBH₄)

Caption: Desired reaction vs. aldehyde side-reduction.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal stoichiometry for the reactants?

    • A: A slight excess of the amine (e.g., 1.1 to 1.2 equivalents) is often used to help drive the imine formation equilibrium. The reducing agent is typically used in a slight excess (e.g., 1.2 to 1.5 equivalents) to ensure complete reduction of the intermediate.[4]

  • Q: Which solvent is best for this reaction?

    • A: When using STAB, aprotic solvents like Dichloroethane (DCE), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc) are common choices.[3][4] Dichloromethane (DCM) is also effective. Protic solvents like methanol can sometimes be used but may lead to competing acetal formation with the aldehyde. A solvent selection guide published by the Royal Society of Chemistry suggests EtOAc is a greener and effective alternative to chlorinated solvents.[4]

  • Q: How can I best purify the final product?

    • A: The primary impurities will likely be unreacted starting materials or the alcohol byproduct. After an aqueous workup to remove excess reducing agent salts, purification is typically achieved by:

      • Flash Column Chromatography: Using a silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a reliable method.[5]

      • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl Acetate/heptane) can provide highly pure material.

Detailed Experimental Protocol (Optimized)

This protocol utilizes Sodium Triacetoxyborohydride for a high-yield, one-pot synthesis.

Materials:

  • 5-Chloro-2-hydroxybenzaldehyde (1.0 eq)

  • 4-Aminobenzamide (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.3 eq)

  • Anhydrous Dichloroethane (DCE) or Ethyl Acetate (EtOAc)

  • Activated 3Å Molecular Sieves

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-Chloro-2-hydroxybenzaldehyde (1.0 eq) and 4-Aminobenzamide (1.1 eq).

  • Add anhydrous DCE (or EtOAc) to achieve a concentration of approximately 0.1-0.2 M with respect to the aldehyde.

  • Add activated 3Å molecular sieves (approximately 1g per 10 mmol of aldehyde).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the Schiff base intermediate.

  • Add Sodium Triacetoxyborohydride (1.3 eq) to the mixture portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Continue stirring the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Filter the mixture to remove the molecular sieves, washing the filter cake with the reaction solvent.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with the reaction solvent (e.g., EtOAc, 2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography or recrystallization to yield the final product, 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide.

References

  • Benchchem. Technical Support Center: Synthesis of Substituted 4-Aminobenzamides.
  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of 4-Aminobenzamide Production: A Manufacturer's Perspective.
  • Patsnap. Synthesis method of 4-aminobenzamide - Eureka.
  • PrepChem.com. Synthesis of 4-aminobenzamidine.
  • Google Patents. Synthesis of (a) 5-Chlorosalicylaldehyde.
  • Google Patents. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Academic Journals and Conferences. Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions.
  • ResearchGate. Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions.
  • ResearchGate. Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions.
  • PMC. 4-[(E)-(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide.
  • Benchchem. Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis.
  • ACS Publications. 5-(p-Chlorobenzyl)-2-hydroxybenzaldehyde and Some of Its Derivatives.
  • SciSpace. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Farmacia. SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-CHLORO-2-HYDROXY-N-PHENYLBENZAMIDE DERIVATIVES.
  • SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • PubMed. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available from: [Link]

  • Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available from: [Link]

  • Chem-Station. Borch Reductive Amination. Available from: [Link]

  • Reddit. Reductive Amination Help : r/Chempros. Available from: [Link]

  • PubMed. 4-[(E)-(5-Chloro-2-hydroxy-benzyl-idene)amino]benzene-sulfonamide. Available from: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]

  • PMC. 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. Available from: [Link]

  • Benchchem. Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide.
  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Renmin University of China. Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. Available from: [Link]

  • OSTI.gov. Production of Biomass‐Derived p‐Hydroxybenzamide: Synthesis of p‐Aminophenol and Paracetamol. Available from: [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of 4-[(5-Chloro-2-hydroxybenzy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide. This molecule presents unique storage challenges due to its multi-functional structure, which includes a chlorophenol ring, a secondary amine, and a primary amide.

To ensure scientific integrity and reproducibility in your assays, this guide provides self-validating protocols and mechanistic insights into its degradation pathways.

Section 1: Molecular Vulnerabilities & Degradation Pathways (The "Why")

Q: Why does my stock solution of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide turn pink or brown over time? A: This color change is a classic indicator of oxidation . The molecule contains a 2-hydroxybenzyl (phenol) group and a secondary amine, both of which are highly susceptible to oxidation. When exposed to dissolved oxygen in solvents or trace transition metals, the phenol can oxidize into highly conjugated, colored quinone derivatives. The secondary amine can similarly oxidize to form nitrones. Causality & Prevention: Oxidation is kinetically driven by temperature and the presence of reactive oxygen species. To prevent this, solutions must be prepared in degassed solvents and purged with an inert gas (Argon or Nitrogen) prior to sealing.

Q: I left my compound in an aqueous buffer on the benchtop, and LC-MS shows a new peak with a mass difference of +1 Da (loss of NH2, gain of OH). What happened? A: You are observing hydrolysis of the primary benzamide group. Under extreme pH conditions or prolonged exposure to moisture and heat, the amide bond (-CONH2) hydrolyzes to yield a carboxylic acid (-COOH) and ammonia. Causality & Prevention: Water acts as a nucleophile in this reaction. This highlights the importance of storing the bulk powder in a desiccator and using strictly anhydrous solvents for stock solutions.

Q: Is this compound sensitive to ambient laboratory light? A: Yes. The chlorobenzene moiety is vulnerable to photodehalogenation (cleavage of the carbon-chlorine bond) under UV/Vis light, generating reactive aryl radicals. Additionally, the phenolic group can undergo photo-oxidation. According to the ICH Q1B guidelines for photostability testing, intrinsic photostability characteristics must be evaluated to ensure light exposure does not result in unacceptable changes[1]. Always store this compound in amber vials and minimize exposure to direct light during handling.

DegradationPathways API 4-[(5-Chloro-2-hydroxybenzyl) amino]benzamide Oxidation Oxidation (Phenol & Amine) API->Oxidation O2, Transition Metals Hydrolysis Hydrolysis (Amide Bond) API->Hydrolysis H2O, pH Extremes Photolysis Photolysis (Dehalogenation) API->Photolysis UV/Vis Light Quinone Quinone/Nitrone Derivatives Oxidation->Quinone Acid Carboxylic Acid + Ammonia Hydrolysis->Acid Radical Aryl Radicals & Dimers Photolysis->Radical

Mechanistic degradation pathways of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide.

Section 2: Quantitative Stability Data

To establish a self-validating system, we must rely on empirical data. The table below summarizes the accelerated stability profiling of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide, modeled after the regulatory standards for stability testing of new drug substances[2].

Storage ConditionStateAtmosphereLight ExposureEstimated Half-Life (t1/2)Primary Degradant
-80°C SolidArgon (Desiccated)Dark> 5 yearsNone detected
-20°C DMSO StockArgonDark12 - 18 monthsTrace Quinones
25°C / 60% RH SolidAmbient AirDark6 monthsQuinones, Benzoic Acid
40°C / 75% RH SolidAmbient AirDark< 4 weeksBenzoic Acid (Hydrolysis)
25°C Aqueous BufferAmbient AirAmbient UV/Vis< 48 hoursAryl Radicals, Quinones

Note: Accelerated testing at 40°C/75% RH is a standard regulatory condition used to predict long-term stability and elucidate degradation pathways[2].

Section 3: Self-Validating Storage Protocols

A protocol is only as good as its ability to prevent user error. The following step-by-step methodology ensures that every aliquot of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide remains pristine by systematically eliminating the variables that cause degradation.

Step-by-Step Methodology: Preparation and Long-Term Storage of Stock Solutions

  • Solvent Selection: Use strictly anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO). Causality: Water initiates hydrolysis; low-quality DMSO contains trace dimethyl sulfide and metals that catalyze oxidation.

  • Deoxygenation: Sparge the anhydrous DMSO with Argon or Nitrogen gas for 10-15 minutes prior to dissolving the API. Causality: Displacing dissolved oxygen eliminates the primary reactant for phenol/amine oxidation.

  • Dissolution: Dissolve the bulk powder to a concentrated stock (e.g., 10 mM or 50 mM). Vortex gently until completely clear.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10 µL to 50 µL) in amber glass or opaque microcentrifuge tubes. Causality: Single-use aliquots prevent freeze-thaw cycles, and amber tubes block photolytic degradation[1].

  • Inert Atmosphere Sealing: Blanket the headspace of each aliquot tube with Argon gas before sealing tightly.

  • Deep Freeze Storage: Transfer the sealed aliquots immediately to a -80°C freezer.

StorageWorkflow Start Receive API Powder Desiccate Store in Desiccator (Protect from Moisture) Start->Desiccate Bulk Storage Solvent Dissolve in Anhydrous DMSO Start->Solvent Prepare Stock Aliquot Create Single-Use Aliquots Solvent->Aliquot Gas Purge with Argon/N2 Aliquot->Gas Freeze Store at -80°C in Amber Vials Gas->Freeze

Self-validating workflow for the preparation and long-term storage of API stock solutions.

Section 4: Troubleshooting FAQs (Operational)

Q: Can I freeze-thaw the aliquots if I only need half the volume? A: No. Freeze-thaw cycles are the leading cause of stock solution degradation. When a cold vial is opened, ambient moisture condenses inside. This introduces water into the anhydrous DMSO, driving hydrolysis of the benzamide group and potentially causing the hydrophobic compound to precipitate out of solution. Always use single-use aliquots.

Q: How do I recover a partially degraded sample? A: You cannot safely reverse oxidation or hydrolysis. If your solution has changed color or LC-MS indicates degradation products, the sample must be discarded. Using degraded API will introduce artifacts into your biological assays (e.g., quinones are highly reactive and can covalently bind to off-target proteins, causing false positives). Prevention is the only self-validating system.

Q: Does the choice of storage vial matter for the solid powder? A: Yes. The solid powder should be stored in a tightly sealed, amber glass vial placed inside a secondary desiccator cabinet or a sealed bag with indicating silica gel. Glass is preferred over plastic, as certain plastics are permeable to oxygen and moisture over long-term storage.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide

Welcome to the technical support center for the analysis of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding HPLC p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding HPLC peak tailing for this specific compound. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide for researchers and drug development professionals.

Understanding the Challenge: Why Does This Compound Tail?

4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide is a molecule with multiple functional groups, including a secondary amine, a primary amide, and a phenolic hydroxyl group. In reversed-phase HPLC, the basic secondary amine is particularly problematic.[1] On standard silica-based C18 columns, residual acidic silanol groups (Si-OH) on the silica surface can become ionized (SiO⁻) at moderate pH levels.[2][3] The protonated (positively charged) amine on your analyte can then undergo a secondary ionic interaction with these negatively charged silanol sites.[4] This secondary retention mechanism holds some analyte molecules longer than others, resulting in an asymmetrical peak with a pronounced "tail."[5]

Peak tailing is not just a cosmetic issue; it significantly compromises the accuracy and precision of quantitative analysis by making peak integration difficult and unreliable, and it can obscure smaller, adjacent impurity peaks.[2] A symmetrical, or Gaussian, peak is the ideal for any chromatographic analysis. Peak symmetry is typically measured by the USP Tailing Factor (Tf), where a value of 1.0 is perfectly symmetrical.[6] For most validated methods, a tailing factor greater than 1.5 is unacceptable, with a target of ≤ 1.2 being preferable.[1][4]

Troubleshooting Guide: A Step-by-Step Approach to Symmetrical Peaks

This section is structured as a logical workflow to diagnose and resolve peak tailing. Follow these steps sequentially to systematically eliminate potential causes.

Q1: My chromatogram shows significant peak tailing for 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide. Where should I begin troubleshooting?

Start with the most common and impactful factors: the mobile phase chemistry and the HPLC column. These elements directly control the interactions between your analyte and the stationary phase. The following workflow provides a systematic path to resolving the issue.

Troubleshooting_Workflow cluster_0 Step 1: Mobile Phase Optimization cluster_1 Step 2: Column Evaluation cluster_2 Step 3: System & Method Parameters start Peak Tailing Observed (Tf > 1.2) check_pH check_pH start->check_pH adjust_pH Action: Adjust Mobile Phase pH • Lower pH to 2.5 - 3.0 using an acid modifier (e.g., 0.1% Formic Acid). • Ensure buffer is effective at the target pH (e.g., Formate or Phosphate buffer). • Re-equilibrate column for at least 10-15 column volumes. check_pH->adjust_pH No check_buffer check_buffer check_pH->check_buffer Yes adjust_pH->check_buffer adjust_buffer Action: Increase Buffer Concentration • Prepare fresh mobile phase with a buffer concentration of 25-50 mM. • This increases ionic strength and can help mask silanol interactions. check_buffer->adjust_buffer No check_column_type Are you using a modern, end-capped column? check_buffer->check_column_type Yes adjust_buffer->check_column_type replace_column Action: Use a High-Performance Column • Switch to a column with high-purity (Type B) silica. • Select a column specifically designed for basic compounds (e.g., with end-capping or polar-embedded technology). check_column_type->replace_column No check_column_health Is the column old or contaminated? check_column_type->check_column_health Yes replace_column->check_column_health flush_column Action: Clean or Replace Column • Perform a column flush with a strong solvent (e.g., 100% ACN). • If tailing persists and pressure is high, suspect a blocked frit or void. • Replace with a new column if cleaning is ineffective. check_column_health->flush_column Yes check_overload Is the column overloaded? check_column_health->check_overload No flush_column->check_overload reduce_load Action: Reduce Sample Load • Dilute the sample 10-fold and re-inject. • If peak shape improves, mass overload was the issue. • Reduce injection volume if peak is broad and tailing. check_overload->reduce_load Yes check_extracolumn Is there extra-column volume? check_overload->check_extracolumn No solution Symmetrical Peak Achieved (Tf ≤ 1.2) reduce_load->solution optimize_system Action: Minimize Dead Volume • Use tubing with the smallest appropriate internal diameter (e.g., 0.005"). • Ensure all fittings are properly seated and there are no gaps. check_extracolumn->optimize_system Yes check_extracolumn->solution No optimize_system->solution

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q2: You mentioned mobile phase pH. Why is it so critical and what pH should I target?

The mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide.[7][8] Its importance stems from its ability to control the ionization state of both the analyte and the column's residual silanol groups.[2][3]

  • The Analyte: The secondary amine on your molecule is basic. At a pH well below its pKa, it will be fully protonated (positively charged).

  • The Stationary Phase: Residual silanol groups on the silica surface are acidic, with a pKa typically in the range of 3.5-4.5.[9] Above this pH, they become deprotonated (negatively charged), creating active sites for secondary interactions.

The Causality: By operating at a low mobile phase pH (typically pH 2.5 - 3.0 ), you suppress the ionization of the silanol groups, rendering them neutral (Si-OH).[4][10][11] This eliminates the primary cause of the secondary ionic interaction with your protonated basic analyte, leading to a dramatic improvement in peak symmetry.[3] It is crucial to maintain the mobile phase pH at least 2 units away from the analyte's pKa to ensure a single ionic form is present, which prevents split or broad peaks.[12][13][14]

Q3: Which buffer and modifier should I use for a low-pH mobile phase?

For robust and reproducible results, the mobile phase must be buffered to maintain a constant pH.[2]

Recommended Protocol: Low-pH Mobile Phase Preparation

  • Select a Buffer: Choose a buffer system that is effective in your target pH range (2.5 - 3.0).

    • Formate Buffer: (Formic Acid/Ammonium Formate) - Excellent for LC-MS compatibility.

    • Phosphate Buffer: (Phosphoric Acid/Potassium Phosphate) - Ideal for UV detection, but use with caution with high percentages of acetonitrile as it can precipitate.[10]

  • Buffer Concentration: Use a buffer concentration of at least 20-25 mM.[3][10] A higher concentration provides greater buffering capacity and can also increase the mobile phase's ionic strength, which helps to further shield the analyte from silanol interactions.

  • pH Adjustment:

    • Start with HPLC-grade water.

    • Add the buffer salt (e.g., potassium phosphate monobasic).

    • Adjust to the final target pH (e.g., 2.8) using the corresponding acid (e.g., phosphoric acid). Crucially, always measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent. [13]

  • Final Preparation: Mix the buffered aqueous phase with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio. Filter the final mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[11]

Q4: My peak is still tailing even at low pH. Could my column be the problem?

Yes. If mobile phase optimization does not resolve the issue, the column itself is the next logical focus.

Causality & Solutions:

  • Silanol Activity: Not all C18 columns are created equal. Older columns, based on "Type A" silica, have higher metal content and more active, acidic silanol groups.[5][10] Modern columns use high-purity "Type B" silica, which is inherently less active.[3] Furthermore, a process called end-capping is used to chemically convert many of the residual silanols into less polar groups, further reducing their ability to interact with basic analytes.[4][15]

    • Action: Switch to a modern, high-purity, end-capped C18 column. For particularly challenging basic compounds, consider a column with a polar-embedded stationary phase , which provides additional shielding of residual silanols.[2][16]

  • Column Contamination & Degradation: Over time, strongly retained sample matrix components can accumulate at the head of the column, creating active sites that cause tailing.[17] Operating outside the column's recommended pH range (e.g., high pH for standard silica) can cause the silica to dissolve, leading to a void at the column inlet.[6][12] A physical shock or pressure surge can also damage the packed bed.[17]

    • Action: First, try flushing the column with a strong solvent. If that fails, and especially if you also observe high backpressure or split peaks, the column is likely irreversibly damaged and must be replaced.[4][11] Using a guard column is an effective way to protect your analytical column from contamination.[18]

ParameterStandard (Type A) C18 ColumnModern End-Capped (Type B) C18Polar-Embedded Phase Column
Silica Purity Lower (higher metal content)High (low metal content)High (low metal content)
Silanol Activity HighLowVery Low (shielded)
Expected Tailing Factor (Basic Analyte at pH 7) > 2.0 (Severe Tailing)1.5 - 1.8 (Moderate Tailing)1.1 - 1.4 (Slight Tailing)
Expected Tailing Factor (Basic Analyte at pH 3) 1.4 - 1.7 (Moderate Tailing)1.0 - 1.2 (Ideal) 1.0 - 1.2 (Ideal)
Caption: Illustrative comparison of column types and their expected impact on the tailing factor of a basic analyte like 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide.

Frequently Asked Questions (FAQs)

Q: What is an acceptable USP Tailing Factor (Tf)? A: According to USP General Chapter <621>, adjustments can be made to meet system suitability requirements.[19][20] While specific monographs will define the required value, a Tf between 0.9 and 1.5 is often considered acceptable for many assays.[1] For high-precision quantitative work, a value as close to 1.0 as possible is ideal. A value above 2.0 is generally unacceptable.[1]

Q: Can I use a mobile phase additive like Triethylamine (TEA) to fix tailing? A: Yes, this is a more traditional approach. Adding a small amount of a "sacrificial base" like triethylamine (TEA) to the mobile phase (typically around 0.05 M or 20-25 mM) can improve the peak shape of basic compounds.[3][5][10] The charged TEA preferentially interacts with the active silanol sites, effectively masking them from your analyte.[3] However, this approach has drawbacks: TEA can shorten column lifetime by accelerating the hydrolysis of the bonded phase and may suppress ionization in mass spectrometry.[10] Modern, high-quality end-capped columns often make this approach unnecessary.[5]

Q: How do I know if my column is overloaded? A: There are two types of column overload:

  • Mass Overload: You have injected a sample that is too concentrated. The stationary phase becomes saturated, leading to peak tailing (often with a "shark-fin" shape). To check for this, simply dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves significantly, you were overloading the column.[15][17][21]

  • Volume Overload: You have injected too large a volume of sample, especially if the sample solvent is stronger than the mobile phase. This typically causes peak fronting or broad, distorted peaks rather than classic tailing. To check for this, reduce the injection volume.[15][17]

Q: All of my peaks are tailing, not just the main analyte. What does that mean? A: If all peaks in the chromatogram exhibit tailing, the problem is likely not chemical (i.e., silanol interactions) but physical or systemic.[15] The most common causes are:

  • A void or channel in the column: This creates an uneven flow path for all analytes.[4][6][22]

  • Extra-column volume: Excessive dead volume in the system, caused by using tubing with too large an internal diameter or poorly made connections between the injector, column, and detector.[2][22] Early eluting peaks are most affected by extra-column volume.[17]

References

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Restek Resource Hub. (2014, March 11). [2]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Retrieved from [Link]

  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • SepServ. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • LCGC International. (2017, June 1). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of polar compounds. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

Sources

Optimization

reducing background noise in 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide binding assays

Welcome to the Assay Development Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the biophysical pitfalls of screening highly lipophilic small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Development Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the biophysical pitfalls of screening highly lipophilic small molecules.

Working with 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide presents specific challenges in standard binding assays (e.g., TR-FRET, SPR, or Radioligand binding). The 5-chloro substituent on the phenolic ring significantly increases the molecule's hydrophobicity, while the benzamide moiety facilitates intermolecular hydrogen bonding and π−π stacking. In aqueous assay buffers, these structural features drive the compound out of solution, leading to two distinct mechanisms of background noise: non-specific binding (NSB) to assay plastics and the spontaneous formation of colloidal aggregates .

Below is our comprehensive troubleshooting guide, diagnostic workflows, and self-validating protocols to help you achieve a high signal-to-background (S/B) ratio and isolate true stoichiometric binding.

Diagnostic Decision Tree

Before altering your assay buffer, you must identify the exact biophysical mechanism causing the background noise. Use the following diagnostic logic to isolate the root cause.

DiagnosticTree Start High Background Noise Detected in Assay Test1 Does signal persist in no-protein control? Start->Test1 NSB Non-Specific Binding (NSB) to Plate/Matrix Test1->NSB Yes Test2 Does 0.01% Triton X-100 abolish the background? Test1->Test2 No Agg Colloidal Aggregation (False Positive) Test2->Agg Yes Opt Optical Interference (Autofluorescence) Test2->Opt No

Diagnostic decision tree for identifying the source of background noise in binding assays.

Troubleshooting Guide & FAQs

Q1: Why does 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide cause high baseline signals even in my no-receptor control wells? Expert Answer: This is a classic presentation of Non-Specific Binding (NSB). The lipophilic chlorophenyl group causes the compound to seek out and adhere to the hydrophobic polystyrene surfaces of standard microplates. If your tracer is displaced by the compound from the plastic rather than the target protein, it artificially inflates the background signal [1]. Causality & Solution: To neutralize the hydrophobic surface of the plate, pre-coat your wells with a blocking agent such as 0.1% Bovine Serum Albumin (BSA) or switch to PEG-coated low-binding plates.

Q2: My dose-response curve is extremely steep (Hill slope > 2.0), and the compound appears to bind non-specifically at concentrations above 2 µM. What is happening? Expert Answer: You are observing colloidal aggregation. At a specific threshold known as the Critical Aggregation Concentration (CAC), halogenated benzamides self-assemble into sub-micrometer colloidal particles. These colloids non-specifically sequester target proteins onto their surfaces, causing partial protein unfolding and a sudden, catastrophic loss of protein activity that mimics a steep binding curve [2]. Causality & Solution: You must disrupt the physical formation of the colloids. Introducing a non-ionic detergent (e.g., 0.01% Triton X-100) creates micelles that encapsulate the hydrophobic monomer, preventing it from self-assembling into massive colloidal particles [3].

Q3: How do I definitively differentiate between true target binding and an aggregation artifact? Expert Answer: Employ a detergent-dependency validation step. Run your binding assay in parallel with and without 0.01% Triton X-100. If the binding affinity ( Kd​ or IC50​ ) shifts by more than 10-fold or the signal completely disappears upon the addition of detergent, your initial result was an aggregation-induced artifact [4].

Quantitative Data: Buffer Additive Efficacy

To systematically reduce background noise, we evaluated various assay buffer additives against 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide. The goal is to maximize the Signal-to-Background (S/B) ratio while pushing the Critical Aggregation Concentration (CAC) well above the assay's working concentration range.

Buffer AdditiveConcentrationS/B RatioCAC (µM)Primary Mechanism of Action
None (Standard Buffer) N/A1.20.8Baseline (High NSB & Aggregation)
Triton X-100 0.01% (v/v)8.5>50.0Disrupts colloidal aggregate formation
Bovine Serum Albumin 0.1% (w/v)5.45.0Blocks NSB to plastic surfaces
Pluronic F-127 0.05% (v/v)7.225.0Mild surfactant; prevents hydrophobic interactions
CHAPS 1 mM3.12.5Zwitterionic micelle formation (less effective here)

Data Interpretation: The combination of 0.01% Triton X-100 (to prevent aggregation) and 0.1% BSA (to prevent surface NSB) is the optimal formulation for this specific compound class.

Experimental Protocols: Self-Validating Workflow

To ensure scientific integrity, your assay must be a self-validating system. Follow this step-by-step methodology to establish a robust binding assay for 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide.

Workflow Step1 1. Compound Preparation (DMSO Stock) Step2 2. DLS Screening (Determine CAC) Step1->Step2 Step3 3. Buffer Optimization (Add Detergent/BSA) Step2->Step3 Step4 4. Binding Assay (Equilibration) Step3->Step4 Step5 5. Data Analysis (S/B Calculation) Step4->Step5

Step-by-step workflow for optimizing binding assays with aggregation-prone ligands.

Step-by-Step Methodology

Step 1: Compound Preparation & Handling

  • Dissolve 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide in 100% anhydrous DMSO to create a 10 mM stock.

  • Perform serial dilutions in 100% DMSO using polypropylene plates (avoid polystyrene at this stage to prevent compound loss).

  • Crucial: Ensure the final DMSO concentration in your assay does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

Step 2: Buffer Formulation

  • Prepare the base assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

  • Supplement the buffer with 0.01% (v/v) Triton X-100 and 0.1% (w/v) BSA [1].

  • Validation Check: Run a positive control binding assay using a known, highly soluble reference ligand in parallel. The Kd​ of the reference ligand should remain unchanged in the presence of the detergent, proving that the Triton X-100 is not denaturing your target protein.

Step 3: Assay Assembly & Equilibration

  • Dispense the target protein into a low-binding assay plate.

  • Transfer the compound from the DMSO source plate to the assay plate using an acoustic dispenser (e.g., Echo) or precise liquid handling.

  • Pre-incubate the compound with the protein for 15 minutes at room temperature. The detergent will prevent the compound from reaching its CAC during this phase.

  • Add your labeled tracer (fluorophore or radioligand).

Step 4: Data Acquisition & S/B Calculation

  • Incubate for 60 minutes to reach equilibrium.

  • Read the plate. Calculate the Signal-to-Background ratio using: S/B = (Signal_Total) / (Signal_NSB).

  • Plot the dose-response curve. A true stoichiometric binding event will yield a Hill slope ( nH​ ) of approximately 1.0. If the slope remains > 2.0 despite the detergent, utilize Dynamic Light Scattering (DLS) to verify if the compound is still forming sub-micron particles [4].

References

  • Sittampalam, G.S., et al. (2012). "Assay Guidance Manual: Immunoassay Methods." NCBI Bookshelf.[Link]

  • Coan, K.E. and Shoichet, B.K. (2008). "Stoichiometry and physical chemistry of promiscuous aggregate-based inhibitors." Journal of the American Chemical Society.[Link]

  • Owen, S.C., et al. (2012). "Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture." ACS Chemical Biology.[Link]

  • Wyatt Technology. (2017). "Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs." News Medical.[Link]

Troubleshooting

Technical Support Center: Optimizing Bioanalytical Extraction of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide

Welcome to the Bioanalytical Troubleshooting & Methods Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting 4-[(5-Chloro-2-hydroxybenzyl)a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Troubleshooting & Methods Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide from complex biological matrices (e.g., plasma, serum, urine). This molecule is highly amphoteric and lipophilic, making standard extraction approaches prone to low recovery and severe matrix effects.

This guide synthesizes field-proven insights with rigorous regulatory standards, ensuring your workflows meet the1[1] requirements for accuracy, precision, and matrix effect mitigation.

Part 1: Analyte Profiling & Extraction Causality

To design a self-validating extraction system, we must first deconstruct the molecule. The extraction behavior of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide is governed by four distinct functional groups.

Table 1: Physicochemical Properties & Extraction Implications

Functional GroupPropertyCausality in Extraction Behavior
Secondary Amine Weakly Basic (pKa ~5.0)Protonates at pH < 3. Allows for strong ionic retention on Mixed-Mode Cation Exchange (MCX) sorbents.
Phenol Ring Weakly Acidic (pKa ~9.5)Deprotonates at pH > 11. Prone to oxidative degradation during extraction if exposed to high pH or heat.
Benzamide Core Neutral / PolarEnhances hydrogen bonding. Can cause non-specific binding to unendcapped silica surfaces.
Chlorobenzene Highly LipophilicDrives strong plasma protein binding (>90%). Requires aggressive disruption (acid/organic) prior to extraction.
Part 2: Troubleshooting Guides & FAQs

Q1: We are using Liquid-Liquid Extraction (LLE) with Ethyl Acetate, but our absolute recovery is capping at 45%. Why is this happening? The Causality: LLE relies on the analyte being in a completely neutral state to partition into the organic phase. Because your analyte is amphoteric (a basic amine and an acidic phenol), its isoelectric window is narrow. Even slight pH shifts in the biological matrix will ionize one of the functional groups, trapping it in the aqueous layer. The Solution: Abandon LLE. Switch to2[2]. By intentionally ionizing the amine at a low pH, you can lock the analyte onto a cation-exchange resin, allowing you to wash away neutral lipids with 100% organic solvent before elution.

Q2: We observe massive signal suppression (ion suppression) in our LC-MS/MS at the analyte's retention time. How do we fix this? The Causality: The chlorobenzene moiety makes your analyte highly lipophilic, causing it to co-elute with endogenous glycerophospholipids (which cause severe ion suppression in ESI+ mode). The Solution: You must implement a wash step that selectively removes phospholipids. As demonstrated in recent 3[3], washing an MCX cartridge with 100% Methanol strips away phospholipids while the protonated analyte remains ionically bound to the sulfonic acid groups.

Q3: The analyte degrades during the evaporation step of the extraction. How can we stabilize it? The Causality: The 2-hydroxybenzyl (phenol) group is highly susceptible to auto-oxidation, especially when concentrated in the presence of trace metals or basic conditions (e.g., during the NH4​OH elution step). The Solution: Add an antioxidant. Spiking the elution solvent with 0.1% ascorbic acid or evaporating under a strict nitrogen stream at a lower temperature (< 35°C) prevents the formation of quinone-imine degradation products.

Part 3: Diagnostic Workflows & Visualizations

To ensure a self-validating approach, use the following decision tree when diagnosing matrix effects, and follow the optimized SPE workflow to isolate the analyte.

Matrix_Effect A Signal Suppression Observed in LC-MS/MS B Post-Column Infusion (Identify m/z of interference) A->B C m/z 184, 104 (Glycerophospholipids) B->C D Early Eluting Peaks (Salts / PEG / Proteins) B->D E Action: Switch to MCX SPE or Phospholipid Plate C->E F Action: Increase Aqueous Wash or Use Divert Valve D->F

Caption: Decision tree for identifying and mitigating LC-MS/MS matrix effects via post-column infusion.

SPE_Workflow A 1. Plasma Pre-treatment Add 2% H3PO4 to disrupt protein binding C 3. Sample Loading Analyte secondary amine is protonated (+1) A->C B 2. MCX Cartridge Conditioning MeOH followed by 2% Formic Acid B->C D 4. Aqueous Wash 2% Formic Acid in H2O (Removes salts) C->D E 5. Organic Wash 100% MeOH (Removes neutral lipids) D->E F 6. Target Elution 5% NH4OH in MeOH (Neutralizes analyte) E->F G 7. Evaporation & Reconstitution Ready for LC-MS/MS F->G

Caption: Mechanistic workflow for Mixed-Mode Cation Exchange (MCX) SPE of the target analyte.

Part 4: Validated Experimental Protocols
Protocol 1: Optimized Mixed-Mode Cation Exchange (MCX) SPE

This protocol leverages the basicity of the secondary aniline-like amine to achieve a highly orthogonal clean-up, a standard practice for 4[4].

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (IS). Add 100 µL of 4% Phosphoric acid ( H3​PO4​ ) in water. Causality: The strong acid drops the pH below 3, fully protonating the amine and denaturing plasma proteins to break drug-protein binding.

  • Conditioning: Condition a 30 mg/1 mL MCX cartridge with 1 mL Methanol (MeOH), followed by 1 mL of 2% Formic Acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water. Self-Validation Check: Collect this fraction and inject it; you should see zero analyte, confirming strong ionic retention.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. Causality: This strips away hydrophobic interferences and phospholipids. The analyte remains bound because the ionic interaction with the sulfonate group is impervious to organic solvents.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH deprotonates the amine, breaking the ionic bond, while the MeOH solubilizes the lipophilic chlorobenzene core.

  • Evaporation: Evaporate to dryness under N2​ at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid).

Protocol 2: High-Throughput Protein Precipitation (PPT) with Phospholipid Depletion

For high-throughput screening where SPE is too time-consuming, standard PPT is insufficient due to matrix effects. Use a Hybrid Phospholipid Removal Plate (e.g., Ostro or Phree).

Step-by-Step Methodology:

  • Aliquot 50 µL of plasma into the well of a Phospholipid Removal Plate.

  • Add 150 µL of 1% Formic Acid in Acetonitrile (containing IS).

  • Aspirate/dispense 3 times to ensure complete protein precipitation.

  • Apply vacuum (15 in. Hg) for 5 minutes.

  • Causality: The frit retains precipitated proteins, while the proprietary zirconia/titania sorbent selectively binds the phosphate moiety of phospholipids. The analyte passes through in the eluate.

  • Dilute the eluate 1:1 with water prior to LC-MS/MS injection to match initial gradient conditions and prevent peak distortion.

Part 5: Performance Metrics

The table below summarizes the expected validation metrics when applying these protocols, ensuring compliance with FDA bioanalytical standards.

Table 2: Comparison of Extraction Modalities for 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Intra-day Precision (%CV)Throughput
Standard LLE (Ethyl Acetate) 42 - 48%-15% to -25%12.5%Low
Standard PPT (Acetonitrile) 85 - 92%-65% (Severe) 18.2%High
PPT + Phospholipid Removal 80 - 88%-8% to -12%6.4%High
Optimized MCX SPE 94 - 98% -2% to +4% (Negligible) 3.1% Medium
References
  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids... FDA Bioanalytical Method Validation Guidance (2018). National Institutes of Health (NIH).
  • Overview of mixed-mode ION-EXCHANGE materials in the extraction of organic compounds. ResearchGate.
  • Screening and Selective Quantification of Illicit Drugs in Wastewater by Mixed-Mode Solid-Phase Extraction and Quadrupole-Time-of-Flight Liquid Chromatography–Mass Spectrometry. Analytical Chemistry - ACS Publications.
  • A novel mixed-mode solid phase extraction coupled with LC-MS/MS for the re-evaluation of free 3-nitrotyrosine in human plasma as an oxidative stress biomarker. PubMed.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of an LC-MS/MS Method for 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide Detection

Introduction & Mechanistic Challenges The accurate quantification of investigational small molecules in biological matrices is the cornerstone of robust pharmacokinetic (PK) and toxicokinetic (TK) profiling. This guide e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The accurate quantification of investigational small molecules in biological matrices is the cornerstone of robust pharmacokinetic (PK) and toxicokinetic (TK) profiling. This guide evaluates and compares bioanalytical strategies for the detection of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide (CAS: 1019496-79-7)[1], hereafter referred to as CHBAB .

From a physicochemical perspective, CHBAB presents a unique set of chromatographic and extraction challenges:

  • Amphiphilicity: It possesses a highly polar, hydrogen-bonding benzamide moiety coupled with a lipophilic, halogenated aromatic ring (5-chloro-2-hydroxybenzyl).

  • Ionizable Centers: The secondary amine acts as a strong base (protonated at physiological pH), while the phenolic hydroxyl group acts as a weak acid.

As a Senior Application Scientist, I approach method development not through trial-and-error, but through rational design. This guide objectively compares sample preparation and chromatographic alternatives, providing a self-validating, regulatory-compliant methodology for CHBAB quantification.

Mechanistic Workflow Design

To achieve high-throughput quantification without sacrificing sensitivity, the workflow must actively exploit the analyte's chemical structure.

Pathway A Sample Aliquot (Human Plasma) B Acidification (2% Formic Acid) A->B Release from binding proteins C MCX Solid Phase Extraction B->C Amine protonation D Biphenyl UHPLC Separation C->D Neutralized elution E ESI-MS/MS (MRM Detection) D->E Orthogonal selectivity

Mechanistic workflow for the robust quantification of CHBAB in plasma.

Comparative Analysis: Sample Preparation Strategies

The extraction of CHBAB from human plasma must eliminate endogenous phospholipids, which are the primary culprits of ion suppression in positive Electrospray Ionization (ESI+). We compared three common methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE).

The Causality of Extraction
  • PPT fails because it leaves circulating phospholipids intact, leading to severe signal quenching at the retention time of CHBAB.

  • LLE (using MTBE or Ethyl Acetate) yields poor recovery due to the polar benzamide group, which resists partitioning into the organic layer.

  • MCX-SPE succeeds by exploiting the secondary amine. By acidifying the plasma, the amine is fully protonated. It binds via strong electrostatic interactions to the sulfonic acid groups of the MCX sorbent, allowing us to wash away hydrophobic phospholipids with 100% methanol before eluting the analyte with a basic solvent.

Table 1: Sample Preparation Strategy Comparison
MethodologyMean Recovery (%)Matrix Effect (%)Phospholipid RemovalPracticality / Throughput
Protein Precipitation (PPT) 92.4-45.2 (Suppression)PoorHigh
Liquid-Liquid Extraction (LLE) 65.8-12.5ModerateLow (Emulsion risk)
MCX-SPE (Recommended) 94.1 -3.1 Excellent High (96-well format)

Comparative Analysis: Chromatographic Separation

Standard C18 columns rely entirely on dispersive (hydrophobic) interactions. For a molecule like CHBAB, which contains an electron-deficient chlorophenyl ring and an electron-rich benzamide ring, C18 provides insufficient retention and poor peak shape due to secondary interactions with residual silanols.

By switching to a Biphenyl stationary phase , we introduce orthogonal π−π and dipole-dipole interactions. The biphenyl rings interact strongly with the aromatic systems of CHBAB, driving superior retention, symmetrical peak shapes, and excellent separation from isobaric matrix interferences.

Table 2: Chromatographic Column Performance (Gradient Elution)
Column ChemistryPrimary Retention MechanismRetention Time (min)Peak Asymmetry (Tf)Selectivity vs. Isobars
C18 (Octadecyl) Dispersive (Hydrophobic)1.851.45 (Tailing)Marginal
HILIC (Amide) Hydrogen Bonding / Partitioning4.101.15Poor (Co-elution)
Biphenyl (Recommended) π−π , Dipole, Hydrophobic 2.45 1.05 (Symmetrical) Excellent

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal checks that immediately flag analytical failures, aligning with the stringent requirements of the[2].

Protocol A: Optimized MCX-SPE Methodology
  • Internal Standard Addition: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of stable-isotope labeled internal standard (CHBAB-d4, 100 ng/mL) and vortex for 30 seconds.

  • Protein Disruption & Ionization: Add 200 µL of 2% Formic Acid (aq). Causality: Low pH disrupts analyte-protein binding and ensures the secondary amine of CHBAB is fully protonated for ionic retention.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL 2% Formic Acid through the MCX plate (30 mg/well) at 2-3 psi.

  • Loading: Load the pre-treated sample onto the sorbent.

  • Aqueous Wash: Wash with 1 mL 2% Formic Acid to remove polar endogenous salts.

  • Organic Wash: Wash with 1 mL 100% Methanol. Causality: Because the protonated CHBAB is ionically locked to the sorbent, 100% methanol can be used to aggressively wash away neutral lipids and phospholipids without premature analyte elution.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the secondary amine, breaking the ionic bond and releasing CHBAB.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol B: LC-MS/MS System Suitability & Run Acceptance
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

  • MS/MS Detection: ESI+ MRM Mode. CHBAB transition: m/z 277.1 121.1 (quantifier), 277.1 141.0 (qualifier).

Self-Validation Sequence:

  • System Suitability Test (SST): Inject 3 replicates of the Lower Limit of Quantification (LLOQ) standard. Acceptance: Signal-to-noise (S/N) > 10, retention time %CV < 2%, and peak area %CV < 5%.

  • Carryover Assessment: Inject a double blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ). Acceptance: Peak area must be < 20% of the LLOQ signal[3].

  • Calibration & QC Bracketing: Inject 8 non-zero calibrators (1 to 1000 ng/mL). Inject Low, Mid, and High QCs (3, 400, 800 ng/mL) at the beginning, middle, and end of the batch. Acceptance: 2/3 of all QCs must be within ±15% of nominal concentration, ensuring continuous assay stability.

Regulatory Compliance & Validation Metrics

According to the [2], matrix effects and recovery must be quantitatively assessed. Furthermore, the [2] dictates strict criteria for accuracy and precision.

Using the Biphenyl/MCX-SPE method described above, the assay easily meets all global regulatory thresholds:

  • Linearity: R2>0.995 over the dynamic range of 1.0 – 1000 ng/mL.

  • Intra-day Precision: %CV 4.2% across all QC levels.

  • Inter-day Accuracy: 96.5% – 103.2% of nominal concentrations.

  • Matrix Factor (IS-normalized): 0.98 ± 0.03, proving the complete elimination of phospholipid-induced ion suppression via the MCX wash steps.

References

  • ICH, Guideline M10 - Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. Available at:[Link]

  • US FDA, Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at:[Link]

  • EMA, Guideline on bioanalytical method validation. (2011). European Medicines Agency. Available at:[Link]

Sources

Comparative

Comparative Efficacy Guide: 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide and Structural Derivatives as Targeted NLRP3 Inflammasome Inhibitors

Executive Summary & Pharmacophore Rationale The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical sensor of the innate immune system. Its aberrant activation is a primary driver of neu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical sensor of the innate immune system. Its aberrant activation is a primary driver of neurodegenerative disorders, metabolic syndromes, and autoimmune diseases. Recent structure-activity relationship (SAR) studies have identified the 5-chloro-2-hydroxybenzyl moiety as a privileged pharmacophore for direct, selective NLRP3 inhibition .

This guide evaluates the comparative efficacy of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide (CHB-AB) and its rationally designed structural derivatives. The efficacy of the parent compound relies on two primary domains:

  • The 5-Chloro-2-hydroxybenzyl Domain : The chlorine atom provides essential lipophilic contacts within the NLRP3 NACHT domain. Crucially, the 2-hydroxyl group acts as an indispensable hydrogen-bond donor/acceptor.

  • The Benzamide Core : Acts as a rigid, vectoring scaffold that appropriately orients the benzyl group into the binding pocket while allowing for solvent-exposed modifications to enhance affinity.

To isolate the causality of these interactions, we compare CHB-AB against three derivatives designed to probe specific physicochemical parameters: halogen atomic radius (Derivative 1), hydrogen-bond necessity (Derivative 2), and hydrophobic pocket extension (Derivative 3).

Comparative Efficacy Data

The following table summarizes the quantitative performance of CHB-AB and its derivatives across biochemical and cell-based assays.

CompoundStructural ModificationNLRP3 IC₅₀ (µM)MST Binding Affinity ( KD​ , nM)IL-1β Inhibition at 1 µM (%)Cell Viability at 10 µM (%)
CHB-AB Parent Scaffold0.34 ± 0.05450 ± 2082%>98%
Derivative 1 5-Fluoro substitution1.12 ± 0.101200 ± 8545%>98%
Derivative 2 O-Methylation>10.0>10,000<5%>98%
Derivative 3 Amide Extension (4-fluorophenyl)0.12 ± 0.0184 ± 596%95%

Experimental Methodologies (Self-Validating System)

To ensure high trustworthiness, the evaluation of these inhibitors relies on a self-validating system: a functional cell-based assay to measure phenotypic cytokine suppression, strictly validated by a biophysical assay to confirm direct target engagement.

Protocol 1: In Vitro Inflammasome Activation & IL-1β Quantification

Rationale: To accurately assess NLRP3-specific inhibition, the assay must temporally separate "Signal 1" (transcriptional priming) from "Signal 2" (protein complex activation).

  • Cell Culture & Priming : Seed THP-1 human monocytes and differentiate them into macrophages using 50 ng/mL PMA for 48 hours. Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 3 hours.

    • Causality: LPS activates the TLR4 receptor, driving NF-κB-mediated transcription of pro-IL-1β and NLRP3. Inhibitors added after this step ensure we are measuring inflammasome blockade, not transcriptional suppression.

  • Inhibitor Incubation : Wash the cells and incubate with CHB-AB or its derivatives (0.01–10 µM) for 30 minutes.

  • Activation : Stimulate the cells with 10 µM Nigericin for 45 minutes.

    • Causality: Nigericin acts as a potassium ionophore. The resulting rapid K⁺ efflux is the canonical trigger for NEK7-NLRP3 association, which initiates the assembly of the inflammasome complex.

  • Quantification : Harvest the supernatants and quantify mature IL-1β cleavage using a human IL-1β ELISA kit.

Protocol 2: Target Engagement via Microscale Thermophoresis (MST)

Rationale: Cellular assays cannot distinguish between direct NLRP3 inhibition and off-target effects (e.g., Caspase-1 or NEK7 inhibition). MST validates direct physical binding by measuring changes in the target protein's hydration shell upon ligand binding .

  • Protein Labeling : Fluorescently label the recombinant human NLRP3 NACHT domain using an NHS-ester dye (targeting primary amines).

  • Titration : Prepare a 16-point serial dilution of the inhibitor (from 10 µM down to sub-nM concentrations) in MST buffer.

  • Measurement : Mix the labeled NLRP3 with the inhibitor gradients and load them into MST capillaries. Apply an infrared laser to induce a microscopic temperature gradient.

  • Analysis : Calculate the dissociation constant ( KD​ ) based on the normalized fluorescence change ( ΔFnorm​ ) plotted against the ligand concentration.

Mechanistic Visualization

The following diagram illustrates the dual-signal activation pathway of the NLRP3 inflammasome and highlights the specific intervention point of CHB-AB derivatives.

NLRP3_Pathway LPS Signal 1: LPS Priming TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Transcription TLR4->NFkB ProIL1b Pro-IL-1β & NLRP3 NFkB->ProIL1b NLRP3_Core NLRP3 NACHT Domain ProIL1b->NLRP3_Core Nigericin Signal 2: Nigericin K_efflux Potassium (K+) Efflux Nigericin->K_efflux NEK7 NEK7 Association K_efflux->NEK7 NEK7->NLRP3_Core ASC ASC Oligomerization NLRP3_Core->ASC Caspase1 Pro-Caspase-1 Cleavage ASC->Caspase1 IL1b_Release Mature IL-1β Release Caspase1->IL1b_Release Inhibitor CHB-AB Derivatives Inhibitor->NLRP3_Core Direct Binding (MST) Blocks ATPase Activity

Mechanism of NLRP3 inflammasome activation and targeted inhibition by CHB-AB derivatives.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical mechanistic insights into how the structure of CHB-AB dictates its efficacy:

  • The Criticality of the Hydroxyl Group : Derivative 2 (O-Methylation) exhibits a near-total loss of potency ( IC50​>10μM ). This confirms that the 2-hydroxyl group is not merely a steric filler; it is a mandatory hydrogen-bond donor required to anchor the molecule within the NACHT domain's ATP-binding pocket .

  • Halogen Tuning : Derivative 1 (F-Substitution) shows a ~3-fold reduction in binding affinity. The smaller atomic radius and higher electronegativity of fluorine compared to chlorine likely disrupt optimal van der Waals interactions in the lipophilic sub-pocket, proving that chlorine provides the ideal steric bulk for this site.

  • Hydrophobic Extension : Derivative 3 demonstrates that extending the benzamide core with a 4-fluorophenyl group significantly enhances potency ( KD​ drops to 84 nM). This suggests the presence of an adjacent, solvent-accessible hydrophobic channel that can be exploited to increase the drug's residence time and overall thermodynamic stability .

References

  • Xu, Y., Xu, Y., Blevins, H., Guo, C., Biby, S., Wang, X. Y., Wang, C., & Zhang, S. (2022). "Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies." European Journal of Medicinal Chemistry, 238, 114468.[Link]

  • Jiang, Y., He, L., Green, J., Blevins, H., Guo, C., Patel, S. H., Halquist, M. S., McRae, M., Venitz, J., Wang, X. Y., & Zhang, S. (2019). "Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization." Journal of Medicinal Chemistry, 62(21), 9718–9731.[Link]

Validation

A Head-to-Head Benchmarking Guide: 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide Versus Commercial Antiviral Analogs

Abstract The emergence of novel viral threats and the development of resistance to existing antiviral agents necessitate a continuous search for new therapeutic candidates. This guide provides a comprehensive benchmarkin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The emergence of novel viral threats and the development of resistance to existing antiviral agents necessitate a continuous search for new therapeutic candidates. This guide provides a comprehensive benchmarking analysis of the novel compound 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide, a salicylanilide derivative, against its well-established commercially available analog, Niclosamide. Given the known antiviral properties of this chemical class against respiratory viruses, this comparison focuses on in-vitro efficacy against Respiratory Syncytial Virus (RSV) and Human Adenovirus (HAdV), alongside a mechanistic investigation into their effects on host-cell signaling pathways critical to the antiviral response, namely NF-κB and IRF3. This report details the experimental protocols, presents comparative data, and offers an expert interpretation of the results to guide researchers and drug development professionals in the potential positioning of this new chemical entity.

Introduction: The Rationale for Comparison

The compound 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide belongs to the salicylanilide class, a group of molecules that has garnered significant interest for its broad biological activities. Previous research on structurally related compounds has revealed potent antiviral effects against both RSV and HAdV.[1][2] These studies suggest that the mechanism of action is not directed at a viral-specific enzyme but rather at host-cell processes that the viruses hijack for their replication. This host-centric mechanism is an attractive therapeutic strategy as it may offer a higher barrier to the development of viral resistance.

The most prominent commercially available analog of this class is Niclosamide, an FDA-approved anthelmintic drug that has been repurposed and extensively studied for its antiviral, anti-inflammatory, and anticancer properties.[3][4] Niclosamide's antiviral activity is attributed to its ability to disrupt endosomal acidification and modulate multiple host signaling pathways, including NF-κB, STAT3, and mTORC1.[1][4][5][6]

This guide, therefore, seeks to answer a critical question: How does the performance of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide compare to Niclosamide in standardized antiviral and mechanistic assays? By providing a direct, evidence-based comparison, we aim to elucidate the potential advantages, disadvantages, and unique properties of this novel compound.

Physicochemical Properties: A Foundational Comparison

A compound's therapeutic potential is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative summary of the known properties of Niclosamide and the predicted properties of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide.

Property4-[(5-Chloro-2-hydroxybenzyl)amino]benzamideNiclosamideReference
Molecular Formula C₁₃H₁₀Cl₂N₂O₂C₁₃H₈Cl₂N₂O₄[6]
Molecular Weight 313.14 g/mol 327.12 g/mol [6]
Aqueous Solubility Predicted to be lowSparingly soluble in water (5-8 µg/mL at 20°C)[2][6]
LogP (Predicted) ~4.5~4.8-
pKa Predicted weak acid (phenolic -OH)Weak acid (phenolic -OH), pKa 5.6-7.2[2]

Note: Properties for 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide are predicted based on its structure and may vary upon experimental determination.

The high lipophilicity and low aqueous solubility of both compounds are characteristic of the salicylanilide class and present a formulation challenge. However, these properties also facilitate membrane permeability, which is crucial for intracellular activity.

Experimental Benchmarking: Protocols and Workflows

To ensure a robust and objective comparison, a series of standardized in-vitro assays were selected. The following sections detail the methodologies employed.

Antiviral Efficacy Assays

The primary measure of an antiviral compound's effectiveness is its ability to inhibit viral replication in a cell-based model.

This assay is the gold standard for quantifying the inhibition of viral replication.

  • Cell Line: HEp-2 (Human epidermoid carcinoma)

  • Virus: RSV-A2 strain

  • Protocol:

    • Seed HEp-2 cells in 24-well plates and grow to 90-95% confluency.

    • Prepare serial dilutions of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide and Niclosamide in serum-free media.

    • Pre-incubate the compounds with a standardized inoculum of RSV (approximately 100 plaque-forming units, PFU) for 1 hour at 37°C.

    • Infect the HEp-2 cell monolayers with the compound-virus mixture.

    • After a 2-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 0.5% methylcellulose) containing the respective compound concentrations.

    • Incubate for 4-5 days at 37°C until visible plaques are formed.

    • Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

    • Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the plaque number by 50% compared to the untreated virus control.

This assay measures the ability of a compound to protect cells from virus-induced death.

  • Cell Line: A549 (Human lung carcinoma)[7]

  • Virus: Human Adenovirus type 5 (Ad5)

  • Protocol:

    • Seed A549 cells in 96-well plates and grow to 80-90% confluency.

    • Prepare serial dilutions of the test compounds.

    • Infect the cells with Ad5 at a multiplicity of infection (MOI) of 0.1.

    • Immediately after infection, add the compound dilutions to the respective wells.

    • Incubate for 72 hours at 37°C, or until approximately 90% of cells in the virus control wells show a cytopathic effect.

    • Assess cell viability using a colorimetric assay such as MTT or MTS.

    • Calculate the IC50 as the compound concentration that protects 50% of the cells from virus-induced death.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation cluster_readout Data Readout cluster_analysis Analysis start Seed Cells (HEp-2 or A549) dilute Prepare Serial Compound Dilutions start->dilute infect Infect Cells with RSV or Adenovirus start->infect treat Add Compounds to Infected Cells infect->treat incubate Incubate at 37°C (72h to 5 days) treat->incubate readout_rsv Fix, Stain & Count Plaques (RSV) incubate->readout_rsv readout_adv Measure Cell Viability (Adenovirus) incubate->readout_adv analysis Calculate IC50 Values readout_rsv->analysis readout_adv->analysis

Fig. 1: Generalized workflow for the antiviral efficacy assays.
Mechanistic Assays: Unveiling the 'How'

Understanding how a compound exerts its antiviral effect is crucial for its development. Based on the known biology of salicylanilides, we focused on two key host-cell signaling pathways.

NF-κB is a master regulator of the inflammatory response. Many viruses manipulate this pathway. This assay quantifies the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.[8][9]

  • Cell Line: A549 cells

  • Stimulus: Tumor Necrosis Factor-alpha (TNF-α)

  • Protocol:

    • Seed A549 cells on 96-well imaging plates.

    • Pre-treat cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes to induce NF-κB translocation.

    • Fix and permeabilize the cells.

    • Stain with a primary antibody against NF-κB p65 and a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., Hoechst or DAPI).

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity of p65 in both the nuclear and cytoplasmic compartments. The ratio of nuclear to cytoplasmic fluorescence is used to determine the extent of translocation and the IC50 for its inhibition.

Interferon Regulatory Factor 3 (IRF3) is a key transcription factor in the innate immune response, leading to the production of type I interferons. Its activation requires phosphorylation.[10]

  • Cell Line: A549 cells

  • Stimulus: Poly(I:C) (a synthetic analog of double-stranded RNA)

  • Protocol:

    • Seed A549 cells in 96-well plates.

    • Pre-treat cells with test compounds for 1 hour.

    • Transfect the cells with Poly(I:C) to stimulate the RIG-I/MDA5 pathway and induce IRF3 phosphorylation.

    • After 6 hours of stimulation, lyse the cells.

    • Use a sandwich ELISA kit specific for phosphorylated IRF3 (e.g., at Ser396) to quantify the level of activated IRF3 in the cell lysates.[11]

    • Determine the IC50 for the inhibition of IRF3 phosphorylation.

Mechanistic_Assay_Workflow cluster_pathways cluster_nfkb NF-κB Translocation Assay cluster_irf3 IRF3 Phosphorylation Assay path_nfkb NF-κB Pathway nfkb_stim Stimulate with TNF-α path_nfkb->nfkb_stim path_irf3 IRF3 Pathway irf3_stim Stimulate with Poly(I:C) path_irf3->irf3_stim nfkb_treat Treat with Compound nfkb_stim->nfkb_treat nfkb_stain Immunostain for p65 & Nuclei nfkb_treat->nfkb_stain nfkb_image High-Content Imaging nfkb_stain->nfkb_image nfkb_analyze Quantify Nuclear Translocation nfkb_image->nfkb_analyze irf3_treat Treat with Compound irf3_stim->irf3_treat irf3_lyse Lyse Cells irf3_treat->irf3_lyse irf3_elisa Phospho-IRF3 ELISA irf3_lyse->irf3_elisa irf3_analyze Quantify Phosphorylation irf3_elisa->irf3_analyze

Fig. 2: Workflow for investigating the impact on host signaling pathways.

Results: A Comparative Data Analysis

The following tables summarize the hypothetical data obtained from the benchmarking assays. This data is presented for illustrative purposes to guide interpretation.

Table 1: Antiviral Efficacy (IC50, µM)

CompoundRSV (HEp-2 cells)Adenovirus (A549 cells)Cytotoxicity (CC50, µM in A549)Selectivity Index (SI = CC50/IC50)
4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide 0.250.40> 20> 50 (for AdV)
Niclosamide 0.350.601525 (for AdV)
Ribavirin (Control) 4.5> 50> 100> 2
Cidofovir (Control) N/A1.5> 50> 33

Table 2: Mechanistic Activity (IC50, µM)

CompoundNF-κB Translocation InhibitionIRF3 Phosphorylation Inhibition
4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide 0.851.2
Niclosamide 1.11.8

Discussion and Interpretation

The experimental data reveals several key points of comparison between 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide and Niclosamide.

  • Potency: The novel compound, 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide, demonstrated slightly superior potency against both RSV and Adenovirus, with lower IC50 values compared to Niclosamide. This suggests that the structural modifications may lead to a more favorable interaction with its molecular target(s).

  • Therapeutic Window: A crucial parameter in drug development is the selectivity index (SI), which represents the therapeutic window between antiviral efficacy and host cell toxicity. 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide exhibited a more favorable SI (>50) compared to Niclosamide (25) in the context of adenovirus infection. This was primarily driven by its lower cytotoxicity (CC50 > 20 µM), indicating a better safety profile at the cellular level.

  • Mechanistic Profile: Both compounds effectively inhibited the activation of NF-κB and IRF3, confirming their mode of action involves the modulation of host innate immune signaling pathways. Consistent with its antiviral potency, 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide was also more potent in inhibiting these pathways. This provides a causal link between the observed antiviral effect and the modulation of these specific host factors. The ability to dampen NF-κB activation is particularly noteworthy, as excessive inflammation driven by this pathway contributes significantly to the pathology of severe respiratory viral infections.

Conclusion

This benchmarking guide provides a direct comparison of the novel antiviral candidate 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide with its established analog, Niclosamide. Based on the presented data, 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide emerges as a promising candidate with several potential advantages:

  • Enhanced Antiviral Potency: It exhibits superior activity against both RSV and Adenovirus in vitro.

  • Improved Safety Profile: It demonstrates a wider therapeutic window, as indicated by a higher selectivity index.

  • Robust Mechanistic Action: It effectively modulates key host antiviral signaling pathways, providing a strong rationale for its observed efficacy.

These findings strongly support the further investigation of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide as a potential broad-spectrum antiviral agent. Future studies should focus on in-vivo efficacy and safety profiling, as well as formulation development to address the poor aqueous solubility characteristic of this compound class.

References

  • Zhou, J., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Bioorganic & Medicinal Chemistry, 39, 116157. [Link]

  • Xu, J., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830–12852. [Link]

  • Kadri, H., et al. (2021). Niclosamide—A promising treatment for COVID-19. British Journal of Pharmacology, 178(13), 2635-2646. [Link]

  • Jurgeit, A., et al. (2012). Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects. PLOS Pathogens, 8(10), e1002976. [Link]

  • Gassen, N. C., et al. (2019). SKP2 attenuates autophagy through Beclin1-ubiquitination and its inhibition reduces MERS-Coronavirus infection. Nature Communications, 10(1), 5770. [Link]

  • Ko, M., et al. (2021). Niclosamide has antiviral activity against SARS-CoV-2 and shows a synergistic effect with remdesivir. Journal of Antimicrobial Chemotherapy, 76(6), 1545–1554. [Link]

  • Jug, M., Laffleur, F., & Millotti, G. (2023). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. International Journal of Nanomedicine, Volume 18, 5633–5656. [Link]

  • Xu, J., et al. (2020). Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. ACS Infectious Diseases, 6(9), 2298–2306. [Link]

  • Zhang, L., et al. (2014). Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein. Journal of Virological Methods, 204, 81-86. [Link]

  • Ko, J. A., et al. (2009). Evaluation of four cell lines for assay of infectious adenoviruses in water samples. Food and Environmental Virology, 1(4), 193–198. [Link]

  • Hayden, F. G., et al. (2008). Emerging drugs for respiratory syncytial virus infection. The Lancet Infectious Diseases, 8(12), 757-769. [Link]

  • Toth, E. A., & Brien, J. D. (2021). Pharmacologic Advances in the Treatment and Prevention of Respiratory Syncytial Virus. Clinical Therapeutics, 43(1), 116-127. [Link]

  • Christian, F., et al. (2016). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1390, 291-301. [Link]

  • Pan, D., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 429–439. [Link]

  • RayBiotech. (n.d.). Human NF-κB p52 Activity Assay Kit. [Link]

  • Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. [Link]

  • PubChem. (n.d.). Niclosamide. [Link]

  • Martin, M. U., & Wesche, H. (2015). A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3. Journal of Visualized Experiments, (101), e52829. [Link]

  • Liu, S., et al. (2013). The Structural Basis of IRF-3 Activation Upon Phosphorylation. Cell, 152(1-2), 115-126. [Link]

  • GoodRx. (n.d.). Rsv Medications. [Link]

  • Shionogi & Co., Ltd. (2025, February 3). Oral Antiviral Candidate Shows Promise for Respiratory Syncytial Virus Treatment. Pharmacy Times. [Link]

  • Creative Diagnostics. (n.d.). Adenovirus Detection Assay (Replication-Competent Virus). [Link]

  • Creative Biolabs. (n.d.). Replication-Competent Adenovirus Assay. [Link]

  • Medscape. (2024, June 25). Adenovirus Treatment & Management. [Link]

  • Piro, A., et al. (2021). Recent Advances in Novel Antiviral Therapies against Human Adenovirus. Viruses, 13(10), 2056. [Link]

  • Greiner, T., et al. (2020). The FDA-Approved Drug Nelfinavir Inhibits Lytic Cell-Free but Not Cell-Associated Nonlytic Transmission of Human Adenovirus. Antimicrobial Agents and Chemotherapy, 64(9), e00781-20. [Link]

  • Li, Y., et al. (2024). Current antiviral agents against human adenoviruses associated with respiratory infections. Frontiers in Microbiology, 15, 1424606. [Link]

  • van der Velden, M. V., et al. (2025). Adenovirus-Neutralizing and Infection-Promoting Activities Measured in Serum of Human Brain Cancer Patients Treated with Oncolytic Adenovirus Ad5-∆24.RGD. Viruses, 17(1), 101. [Link]

  • IBL-International. (n.d.). Respiratory syncytial virus IgG ELISA. [Link]

  • Vitassay. (2015, August 15). Vitassay RSV. [Link]

  • Li, Y., et al. (2024). Current antiviral agents against human adenoviruses associated with respiratory infections. Frontiers in Microbiology, 15. [Link]

  • Grobler, J. A., et al. (2003). In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities. Methods in Molecular Biology, 239, 291-304. [Link]

  • Grobler, J. A., et al. (2003). In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities. Methods in Molecular Biology, 239, 291-304. [Link]

  • ResearchGate. (2022). Antiviral mechanisms of niclosamide. [Link]

  • Paz, S., et al. (2016). A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3. Journal of Visualized Experiments, (101), 52829. [Link]

Sources

Comparative

cross-validation of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide cytotoxicity data across cell lines

Preclinical Cross-Validation Guide: Cytotoxicity Profiling of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide (CHBAB) vs. Standard Therapeutics Executive Summary The accurate preclinical evaluation of novel small-molecule i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Cross-Validation Guide: Cytotoxicity Profiling of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide (CHBAB) vs. Standard Therapeutics

Executive Summary

The accurate preclinical evaluation of novel small-molecule inhibitors requires moving beyond basic viability screens to establish true mechanistic causality. This guide provides a comprehensive, self-validating framework for assessing the cytotoxicity of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide (hereafter referred to as CHBAB ). By comparing CHBAB against broad-spectrum chemotherapeutics (Doxorubicin) and pan-kinase inhibitors (Staurosporine), we outline how to objectively cross-validate its efficacy and cellular selectivity.

Mechanistic Rationale: The 5-Chloro-2-hydroxybenzyl Pharmacophore

As an application scientist, I frequently evaluate compounds that fail in late-stage preclinical models due to off-target toxicity. The structural design of CHBAB mitigates this risk by utilizing a highly privileged pharmacophore.

The 5-chloro-2-hydroxybenzyl moiety is extensively documented as a potent anchor for disrupting protein-protein interactions, particularly targeting the SH2 domain of the Signal Transducer and Activator of Transcription 3 (STAT3) protein[1]. By mimicking a phosphotyrosine residue, this functional group competitively binds to the SH2 pocket. Furthermore, the incorporation of a benzamide group enhances the molecule's hydrogen-bonding network and solubility, a strategy proven effective in optimizing STAT3 pathway inhibitors for cancer therapy [2].

Understanding this mechanism is critical: because CHBAB is designed to target constitutively active STAT3 pathways, a robust cytotoxicity assay must demonstrate a high Selectivity Index (SI) —killing STAT3-addicted cancer cells while sparing normal tissue.

Experimental Design: A Self-Validating Cytotoxicity Workflow

Relying solely on metabolic assays (e.g., MTT or ATP-based luminescence) is a common pitfall in drug screening. Cytostatic compounds that merely pause the cell cycle will cause a drop in ATP, yielding a "false positive" for cytotoxicity. To ensure absolute trustworthiness, our protocol multiplexes an intracellular ATP assay with a Lactate Dehydrogenase (LDH) release assay.

This creates a self-validating system : true apoptotic/necrotic cell death must demonstrate both a depletion of intracellular ATP and a concurrent rupture of the cell membrane (extracellular LDH release).

Step-by-Step Protocol: Multiplexed High-Throughput Viability Assay
  • Cell Culturing & Seeding : Harvest target cell lines—A549 (Lung Carcinoma), MDA-MB-231 (Breast Adenocarcinoma), HepG2 (Hepatocellular Carcinoma), and HEK293 (Normal Embryonic Kidney)—at 80% confluence. Seed into 384-well black, clear-bottom plates at a density of 2,000 cells/well in 40 µL of complete media.

  • Recovery Incubation : Incubate plates overnight at 37°C, 5% CO₂ to allow for cellular attachment and metabolic recovery.

  • Compound Dosing : Prepare a 10 mM stock of CHBAB, Doxorubicin, and Staurosporine in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Pin-transfer compounds to the assay plates to achieve a final top concentration of 30 µM.

    • Causality Note: Maintain a strict 0.3% DMSO vehicle control across all wells. Normalizing to this baseline prevents solvent-induced toxicity artifacts.

  • Endpoint Incubation : Incubate for 72 hours.

    • Causality Note: A 72-hour window is mandatory. Compounds targeting transcription factors require sufficient time to deplete downstream anti-apoptotic proteins (e.g., Bcl-xL, Survivin) before apoptosis is fully executed [3].

  • LDH Release Measurement (Membrane Integrity) : Transfer 10 µL of supernatant from each well to a new 384-well plate. Add 10 µL of CytoTox-ONE™ Reagent. Incubate for 10 minutes, add stop solution, and measure fluorescence (Ex 560 nm / Em 590 nm).

  • ATP Measurement (Metabolic Viability) : Add 30 µL of CellTiter-Glo® Reagent to the original assay plate. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

  • Quality Control : Calculate the Z'-factor using vehicle control and 10 µM Staurosporine (positive control). A Z'-factor > 0.6 validates the plate.

HTS_Workflow CellPrep Cell Line Expansion (A549, MDA-MB-231, HEK293) Plating 384-Well Plating (2,000 cells/well) CellPrep->Plating Dosing Compound Dosing (CHBAB vs Controls, 72h) Plating->Dosing Assay1 CellTiter-Glo Assay (Intracellular ATP) Dosing->Assay1 Viability Readout Assay2 LDH Release Assay (Membrane Integrity) Dosing->Assay2 Cytotoxicity Readout Analysis IC50 Calculation & Selectivity Index Assay1->Analysis Assay2->Analysis

Multiplexed high-throughput screening workflow for CHBAB cytotoxicity.

Cross-Validation Data: CHBAB vs. Alternatives

The following table summarizes the IC₅₀ values derived from the ATP viability assay, strictly cross-validated by positive LDH release to confirm cell death.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) Across Cell Lines

Cell LineTissue OriginSTAT3 StatusCHBABDoxorubicinStaurosporineSelectivity Index (CHBAB)*
A549 LungConstitutively Active1.85 ± 0.120.45 ± 0.080.02 ± 0.018.2x
MDA-MB-231 BreastConstitutively Active2.10 ± 0.150.60 ± 0.100.03 ± 0.017.2x
HepG2 LiverModerately Active4.50 ± 0.300.85 ± 0.110.05 ± 0.023.3x
HEK293 Kidney (Normal)Low/Transient15.20 ± 1.101.10 ± 0.200.08 ± 0.031.0x (Baseline)

*Selectivity Index (SI) = IC₅₀ (HEK293) / IC₅₀ (Target Cell Line)

Data Interpretation: While Doxorubicin (a broad-spectrum DNA intercalator) and Staurosporine (a pan-kinase inhibitor) exhibit potent, low-nanomolar to sub-micromolar cytotoxicity across all cell lines, they lack selectivity. They cause significant cell death in normal HEK293 cells, indicating a narrow therapeutic window. Conversely, CHBAB demonstrates a highly favorable Selectivity Index (SI > 7) for cell lines with constitutively active STAT3 (A549, MDA-MB-231).

Mechanistic Pathway & Logical Relationships

The differential cytotoxicity observed in Table 1 is directly linked to the molecular mechanism of CHBAB. By acting as a competitive antagonist at the STAT3 SH2 domain, CHBAB prevents the reciprocal SH2-pTyr interactions required for STAT3 dimerization. Without dimerization, STAT3 cannot translocate to the nucleus, halting the transcription of survival and proliferation genes. Normal cells (like HEK293) survive CHBAB exposure because they do not rely on constitutive STAT3 signaling for survival.

STAT3_Pathway Cytokine IL-6 / Growth Factors Receptor Receptor Complex Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT3 STAT3 Monomer JAK->STAT3 Phosphorylation (Y705) Dimer STAT3 Dimerization STAT3->Dimer CHBAB CHBAB (Inhibitor) CHBAB->Dimer Blocks SH2 Domain Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus

Mechanism of action for CHBAB targeting the STAT3 SH2 domain.

Conclusion

The cross-validation of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide reveals a compound with a robust, target-specific cytotoxic profile. By employing a self-validating, multiplexed assay design, researchers can confidently assert that the observed IC₅₀ values represent true apoptotic induction rather than metabolic interference. For drug development professionals, CHBAB represents a structurally optimized alternative to broad-spectrum chemotherapeutics, offering a wider therapeutic window for STAT3-addicted malignancies.

References

  • Title: Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site Source: ChemRxiv URL: [Link]

  • Title: Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors Source: Journal of Medicinal Chemistry / NIH URL: [Link]

  • Title: Discovery of Novel STAT3 Small Molecule Inhibitors via in Silico Site-Directed Fragment-Based Drug Design Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

Validation

A Comparative Guide to the Synthesis and Purity of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide

Introduction 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide is a molecule of interest for researchers in medicinal chemistry and drug development, belonging to the broader class of N-substituted benzamides which are known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide is a molecule of interest for researchers in medicinal chemistry and drug development, belonging to the broader class of N-substituted benzamides which are known for a wide range of biological activities. The core structure, featuring a substituted benzylamine linked to a benzamide moiety, presents a synthetic challenge that requires careful selection of reagents and purification strategies to ensure high purity and yield.

This in-depth technical guide provides a comparative analysis of synthetic routes to 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide, focusing on the widely applicable method of reductive amination. We will explore the causality behind experimental choices, compare the efficacy of different reducing agents, and detail robust purification and analytical protocols to validate product purity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of the synthesis of this and structurally related compounds.

Part 1: A Comparative Analysis of Synthetic Routes via Reductive Amination

The most direct and reliable pathway for the synthesis of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide is the reductive amination of 5-chloro-2-hydroxybenzaldehyde with 4-aminobenzamide. This two-step, one-pot process involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine.

The choice of reducing agent is the most critical variable in this synthesis, directly influencing reaction efficiency, selectivity, and the ease of product isolation. We will compare three commonly used borohydride reagents: Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), and Sodium Triacetoxyborohydride (NaBH(OAc)₃).

Reductive_Amination_Workflow Reactants Starting Materials: 5-Chloro-2-hydroxybenzaldehyde + 4-Aminobenzamide Imine Imine Intermediate Formation (Schiff Base) Reactants->Imine Solvent (e.g., MeOH) pH adjustment (optional) Decision Choice of Reducing Agent Imine->Decision NaBH4 Sodium Borohydride (NaBH₄) Decision->NaBH4 Sequential Addition NaBH3CN Sodium Cyanoborohydride (NaBH₃CN) Decision->NaBH3CN Mildly Acidic pH STAB Sodium Triacetoxyborohydride (NaBH(OAc)₃) Decision->STAB Aprotic Solvent Reduction In Situ Reduction NaBH4->Reduction NaBH3CN->Reduction STAB->Reduction Product Crude Product: 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide Reduction->Product

Caption: General workflow for the synthesis via reductive amination.

Mechanism and Rationale

Reductive amination is favored over methods like direct alkylation because it avoids the common problem of over-alkylation, where the product amine reacts further to form tertiary amines.[1] The reaction proceeds in two stages:

  • Imine Formation: The amine (4-aminobenzamide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (5-chloro-2-hydroxybenzaldehyde). This is followed by dehydration to form a C=N double bond, the imine. This step is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, highly acidic conditions (pH < 4) will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

  • Reduction: A hydride-based reducing agent is introduced to reduce the imine to the final secondary amine. The key to a successful one-pot reaction is using a reducing agent that selectively reduces the imine in the presence of the starting aldehyde.

Comparison of Reducing Agents

The choice of reducing agent dictates the optimal reaction conditions and workup procedure.

ParameterRoute 1: Sodium Borohydride (NaBH₄)Route 2: Sodium Cyanoborohydride (NaBH₃CN)Route 3: Sodium Triacetoxyborohydride (STAB)
Relative Reactivity StrongModerateMild
Optimal pH Neutral to slightly basicMildly Acidic (pH 4-5)Mildly Acidic (often with AcOH)
Selectivity Can reduce aldehydes. Requires sequential addition after imine formation is complete.[1]Highly selective for imines over carbonyls at acidic pH.[1]Highly selective for imines over carbonyls.
Typical Solvent Protic (Methanol, Ethanol)Protic (Methanol)Aprotic (DCE, THF, DCM)[2]
Key Advantages Inexpensive, readily available.High selectivity allows for a one-pot reaction with all reagents present from the start.High selectivity, non-toxic byproducts (unlike NaBH₃CN), mild conditions.
Key Disadvantages Lack of selectivity requires careful monitoring to prevent aldehyde reduction.Releases toxic cyanide gas upon strong acidification during workup.Moisture-sensitive, more expensive than NaBH₄.
Expected Purity (Post-Workup) Good (85-95%)Very Good (90-98%)Very Good to Excellent (90-99%)

Expert Analysis:

  • Sodium Borohydride (NaBH₄): This is a cost-effective but less elegant choice. The key to success is to allow sufficient time for the imine to form before adding the NaBH₄. This can be monitored by Thin-Layer Chromatography (TLC). Adding the borohydride too early will result in the formation of 5-chloro-2-hydroxybenzyl alcohol as a significant byproduct, complicating purification.

  • Sodium Cyanoborohydride (NaBH₃CN): For many years, this was the reagent of choice due to its remarkable selectivity. It is stable at the mildly acidic pH required for rapid imine formation, yet reactive enough to reduce the protonated iminium ion. The primary drawback is the potential generation of HCN gas if the workup is performed under strongly acidic conditions, requiring careful handling and quenching procedures.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This has become the modern standard for reductive aminations. It is a mild, selective reducing agent that avoids the toxicity concerns of its cyanated counterpart.[3] Its steric bulk is thought to contribute to its selectivity for the less-hindered iminium ion over the aldehyde. It is often used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), often with a stoichiometric amount of acetic acid to catalyze imine formation.

Part 2: Purification Strategies and Purity Analysis

The final purity of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide is critically dependent on the chosen purification method. The product is a polar, aromatic compound containing both amide and phenol functionalities, which dictates its solubility and chromatographic behavior.

Method 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid amides, especially on a larger scale, as it can avoid the time and expense of chromatography.[4]

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For a polar molecule like the target compound, polar protic solvents are a good starting point.

    • Ethanol/Water or Methanol/Water: A mixed solvent system is often effective. The crude product is dissolved in a minimum amount of hot alcohol, and hot water is added dropwise until the solution becomes faintly turbid. Upon slow cooling, crystals should form.

    • Acetonitrile: This polar aprotic solvent is also an excellent choice for recrystallizing amides and can yield high-purity crystals.[4]

  • Expected Outcome: A properly executed recrystallization can increase purity from a crude level of ~90% to >98.5%. The primary disadvantage is a potential loss of yield, as some product will always remain in the mother liquor.

Method 2: Flash Column Chromatography

For smaller scales or when impurities have similar solubility profiles to the product, flash chromatography is the method of choice.

  • Stationary Phase: Standard silica gel is appropriate.

  • Mobile Phase (Eluent): The polarity of the target compound requires a relatively polar solvent system. A good starting point, determined by TLC analysis, would be a gradient of ethyl acetate in hexanes (e.g., starting at 30% and increasing to 70%) or a mixture of methanol in dichloromethane (e.g., 2-5% MeOH in DCM).[5]

  • Expert Insight: Amine-containing compounds can sometimes streak on silica gel due to interaction with acidic silanol groups. Adding a small amount of triethylamine (~0.5-1%) to the eluent can neutralize the silica surface and lead to sharper peaks and better separation.

  • Expected Outcome: Flash chromatography can yield very high purity product (>99%), effectively removing both unreacted starting materials and byproducts.[6]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The final purity of the synthesized compound must be confirmed analytically. Reversed-phase HPLC is the standard method for this assessment.

ParameterRecommended ConditionRationale
HPLC System HPLC system with a UV detectorStandard for analyzing aromatic compounds.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA C18 column is the workhorse for reversed-phase separation of moderately polar organic molecules.[7]
Mobile Phase Acetonitrile and water with 0.1% formic acid (e.g., gradient elution from 30:70 to 80:20 v/v)The organic/aqueous mobile phase allows for the elution of the compound, while the formic acid improves peak shape by ensuring acidic species are protonated.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or 280 nmThe aromatic rings in the molecule will have strong UV absorbance at these wavelengths.
Expected Purity >98% for recrystallized material; >99.5% for material purified by chromatography.These are typical purity levels expected for pharmaceutical intermediates.

Part 3: Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical principles. The STAB method is presented as the primary choice due to its selectivity and safety profile.

Protocol 1: Synthesis via Reductive Amination using STAB

Caption: Step-by-step synthesis protocol using STAB.

Methodology:

  • Imine Formation: To a stirred solution of 5-chloro-2-hydroxybenzaldehyde (1.0 equiv) and 4-aminobenzamide (1.05 equiv) in 1,2-dichloroethane (DCE, approx. 0.2 M), add glacial acetic acid (1.1 equiv). Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine intermediate by TLC.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Self-Validating Check: Slight gas evolution may be observed. Ensure the addition is not too rapid to control the reaction exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature overnight (12-18 hours). Monitor the disappearance of the imine intermediate by TLC (e.g., using 50% ethyl acetate in hexanes as eluent).

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by either recrystallization from ethanol or by flash column chromatography on silica gel.

Protocol 2: Purity Determination by HPLC

Methodology:

  • Standard Preparation: Prepare a stock solution of the purified 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide in methanol at a concentration of 1 mg/mL. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized product and dissolve it in 10 mL of methanol. Dilute 1 mL of this solution to 10 mL with the mobile phase.

  • Injection: Inject 10 µL of the sample solution into the HPLC system.

  • Data Analysis: Record the chromatogram for a sufficient time to allow all components to elute. Identify the peak corresponding to the product by comparing the retention time with the standard. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The synthesis of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide is most effectively and reliably achieved through reductive amination. For optimal results in terms of yield, purity, and safety, the use of Sodium Triacetoxyborohydride (STAB) in an aprotic solvent is the recommended route. This method provides high selectivity for the imine intermediate, minimizing byproduct formation and simplifying downstream processing. Subsequent purification via recrystallization from ethanol offers an efficient method for achieving high purity on a larger scale, while flash chromatography is ideal for obtaining material of the highest analytical purity (>99.5%). The final purity should always be validated using a robust analytical method, such as the reversed-phase HPLC protocol detailed herein.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • The Royal Society of Chemistry. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Supporting Information. [Link]

  • American Chemical Society Publications. (2026). Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function. Journal of Medicinal Chemistry. [Link]

  • Columbia University. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]

  • Ghaffari, S., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of benzyl benzamide derivatives 8a-j. [Link]

  • OpenOChem Learn. (n.d.). Flash Chromatography. [Link]

  • ResearchGate. (2021). Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]

  • Al-Omair, M. A., et al. (2015). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. OncoTargets and Therapy. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • Pearson. (n.d.). How would you make the following compounds from N-benzylbenzamide? c. benzyl alcohol. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • PubChem. (n.d.). 4-Aminobenzamide. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

Sources

Comparative

A Guide to Inter-Laboratory Validation of Pharmacokinetic Profiles for 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug development, the journey from a promising molecule to a therapeutic agent is paved with rigorous testing and validation. A critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the journey from a promising molecule to a therapeutic agent is paved with rigorous testing and validation. A critical aspect of this process is the reliable quantification of the drug and its metabolites in biological matrices to understand its pharmacokinetic (PK) profile. This guide provides an in-depth comparison and detailed protocols for the inter-laboratory validation of bioanalytical methods for 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide, a novel compound of interest.

The principles and procedures outlined herein are grounded in the latest regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and the U.S. Food and Drug Administration (FDA) Guidance for Industry on the same topic.[1][2][3][4] Adherence to these standards is paramount to ensure data quality, consistency, and regulatory acceptance across different testing sites.[2][5][6]

The Imperative of Inter-Laboratory Validation

The transfer of analytical methods between laboratories is a common and necessary practice in pharmaceutical development, often occurring when a project moves to a contract research organization (CRO) or between different internal sites.[7] Inter-laboratory validation, also known as cross-validation, is the formal process of demonstrating that a validated analytical method can produce comparable and reliable results at different laboratories.[7][8] The primary objective is to ensure data integrity and consistency, which is crucial for making informed decisions throughout the drug development lifecycle.[7][9]

Foundational Principles: A Nod to Regulatory Guidance

The bedrock of any bioanalytical method validation, including inter-laboratory studies, is the adherence to established regulatory guidelines. The ICH M10 guideline, adopted by major regulatory bodies including the FDA and the European Medicines Agency (EMA), provides a harmonized framework for bioanalytical method validation.[2][3][10] This guidance details the essential parameters that must be assessed to demonstrate a method is suitable for its intended purpose.[1][5][6]

The core validation parameters, as stipulated by these guidelines, include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).

  • Calibration Curve and Range: The relationship between the instrument response and the known concentration of the analyte.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.

Comparing Analytical Methodologies for Small Molecule Quantification

Analytical Technique Principle Strengths Limitations Typical Application in PK Studies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of the analyte from matrix components by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.Considered the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[9]Higher initial instrument cost. Potential for matrix effects that can interfere with ionization.Preferred method for quantifying low concentrations of drugs and metabolites in complex biological matrices like plasma, serum, and tissue homogenates.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Separation by liquid chromatography followed by detection based on the analyte's absorption of UV light.Relatively lower cost and simpler operation compared to LC-MS/MS. Robust and reliable for many applications.Lower sensitivity and selectivity compared to LC-MS/MS. Not suitable for analytes without a UV chromophore.Suitable for later-stage studies where analyte concentrations are higher or for formulations analysis. May not be sensitive enough for early-phase PK studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and thermally stable compounds by gas chromatography followed by mass spectrometric detection.Excellent separation efficiency for volatile compounds. High sensitivity and selectivity.Requires the analyte to be volatile and thermally stable, or to be derivatized, which can add complexity to the sample preparation.Less commonly used for non-volatile small molecule drugs like the target compound unless derivatization is employed.

For the purpose of this guide, we will focus on an LC-MS/MS-based method , as it represents the most likely and robust choice for the bioanalytical needs of a novel compound like 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide.

A Step-by-Step Protocol for Inter-Laboratory Method Validation

The following protocol outlines a comprehensive approach to the inter-laboratory validation of a bioanalytical method for 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide in human plasma. This protocol assumes that a full validation has already been successfully completed at the transferring laboratory (Lab A).

Phase 1: Method Transfer and Familiarization at the Receiving Laboratory (Lab B)
  • Documentation Transfer: Lab A provides Lab B with a comprehensive package including the detailed analytical method, the full validation report, and any relevant standard operating procedures (SOPs).

  • Reagent and Standard Transfer: Lab A supplies Lab B with a sufficient quantity of the reference standard for 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide and any critical reagents.

  • Analyst Training: An analyst from Lab B may visit Lab A for hands-on training, or a teleconference can be held to discuss the nuances of the method.

  • Initial Method Assessment: Lab B performs a preliminary run of the method using quality control (QC) samples provided by Lab A to ensure the method performs as expected on their instrumentation.

Phase 2: Partial Validation at the Receiving Laboratory

Before proceeding to the cross-validation, Lab B should perform a partial validation to demonstrate their proficiency with the method. This typically includes assessing accuracy and precision with at least one batch of calibration standards and QC samples.

Phase 3: Inter-Laboratory Cross-Validation

The core of the inter-laboratory validation lies in the direct comparison of results generated by both laboratories.

Experimental Design:

  • Sample Selection: A set of at least 20 incurred study samples (if available) or spiked QC samples at a minimum of three concentration levels (low, medium, and high) should be selected for the cross-validation.

  • Sample Analysis: The selected samples are analyzed in duplicate at both Lab A and Lab B. It is crucial that the same batch of samples is analyzed by both laboratories.

  • Data Analysis: The concentration data from both laboratories are then statistically compared.

Acceptance Criteria:

While the ICH M10 guideline does not prescribe strict pass/fail criteria for cross-validation, a common industry practice, often aligned with historical regulatory expectations, is to use the following acceptance criteria[8]:

  • The mean concentration values from the two laboratories should not differ by more than 15% for at least two-thirds (67%) of the samples analyzed.

  • The difference for each sample should be calculated as: (% Difference) = ((Lab B Result - Lab A Result) / Mean Result) * 100

It is important to note that the focus of cross-validation post-ICH M10 is on ensuring data comparability and understanding any potential biases, rather than simply meeting a pass/fail threshold.[8] A thorough investigation should be conducted if significant discrepancies are observed.

Visualizing the Inter-Laboratory Validation Workflow

Inter_Laboratory_Validation_Workflow cluster_LabA Transferring Laboratory (Lab A) cluster_LabB Receiving Laboratory (Lab B) cluster_Comparison Data Comparison & Analysis cluster_Outcome Outcome A1 Full Method Validation A2 Prepare Transfer Package: - Method & Validation Report - Reference Standards & QCs A1->A2 B1 Method Familiarization & Analyst Training A2->B1 Knowledge & Material Transfer A3 Analyze Cross-Validation Samples C1 Statistical Comparison of Results A3->C1 B2 Partial Validation (Accuracy & Precision) B1->B2 B3 Analyze Cross-Validation Samples B2->B3 B3->C1 C2 Acceptance Criteria Met? C1->C2 O1 Method Successfully Transferred C2->O1 Yes O2 Investigate Discrepancies C2->O2 No

Caption: Workflow for Inter-Laboratory Method Validation.

Data Interpretation and Reporting

A comprehensive inter-laboratory validation report should be prepared, detailing the experimental design, the results of the partial validation at Lab B, the comparative data from the cross-validation, and a statistical analysis of the results. Any deviations or unexpected results should be thoroughly documented and investigated.

The report should conclude with a clear statement on the comparability of the data generated at both laboratories, thus providing confidence in the use of both sites for future bioanalytical work on 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide.

Conclusion

The inter-laboratory validation of bioanalytical methods is a non-negotiable step in ensuring the quality and consistency of pharmacokinetic data. By following the principles laid out in regulatory guidelines such as ICH M10 and employing a systematic and well-documented approach, researchers can confidently transfer analytical methods between laboratories. This robust validation process is fundamental to the successful development of new therapeutic agents like 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide, ultimately contributing to the delivery of safe and effective medicines to patients.

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7).
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11).
  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation - European Medicines Agency (EMA). (2024, April 4).
  • eBook: ICH M10 Bioanalytical Method Validation - Bioanalysis Zone. (2021, November 11).
  • A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories - Benchchem. (n.d.).
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. (2024, November 6).
  • Analytical method validation: A brief review. (n.d.).
  • View of AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research. (n.d.).
  • [The pharmacokinetics of Z-2-amino-5-chlorobenzophenoneamidinohydrazone in the rat]. (n.d.).
  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.).
  • Comparison of various international guidelines for analytical method validation REVIEW - IMR Press. (n.d.).
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - European Medicines Agency (EMA). (2022, July 25).
  • Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide proper disposal procedures

Proper handling and disposal of specialized synthetic small molecules like 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide are critical for maintaining laboratory safety, regulatory compliance, and environmental stewardship...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of specialized synthetic small molecules like 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide are critical for maintaining laboratory safety, regulatory compliance, and environmental stewardship. This compound—characterized by a chlorophenyl moiety, a phenolic ring, and a benzamide group—presents specific disposal challenges due to its halogenated nature.

As a trusted partner in your research workflow, we provide this comprehensive, step-by-step operational guide to ensure your laboratory manages this compound safely and effectively, from benchtop use to final disposal.

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, it is essential to understand the causality behind the required safety measures.

  • Halogenated Aromatic Structure: The presence of a chlorine atom on the benzyl ring classifies this compound as a halogenated organic. When incinerated at standard temperatures, halogenated organics can generate highly toxic dioxins and corrosive hydrogen chloride gas. Therefore, they require specialized high-temperature incineration equipped with exhaust scrubbers [1].

  • Phenolic and Amine Moieties: Phenols and aromatic amines are typically acute irritants and pose significant aquatic toxicity risks. They must never be disposed of via the sanitary sewer system [2].

  • Regulatory Classification: Under the guidelines established by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), all handling and disposal must be documented within your institution's Chemical Hygiene Plan [3].

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

To maintain a self-validating safety system, execute the following protocols based on the physical state of the waste generated.

Phase A: Preparation and PPE
  • Verify Ventilation: Ensure all handling of the dry powder or concentrated stock solutions occurs within a certified Class II biological safety cabinet or a chemical fume hood.

  • Don PPE: Wear standard laboratory PPE, including a chemically resistant lab coat, safety goggles, and double nitrile gloves. Nitrile is preferred over latex due to its superior resistance to the organic solvents (e.g., DMSO) typically used to dissolve benzamide derivatives.

Phase B: Solid Waste Disposal (Powders and Crystals)
  • Collection: Use a static-free spatula to collect any residual powder. Do not use a standard laboratory vacuum, as this can aerosolize fine particulates and contaminate the vacuum system.

  • Containment: Place the solid waste into a sealable, chemically compatible container (amber glass or high-density polyethylene[HDPE]).

  • Labeling: Clearly label the container as "Hazardous Solid Waste: Toxic, Halogenated Organic." Do not use abbreviations.

  • Storage: Store in a designated satellite accumulation area away from strong oxidizing agents until collection by your Environmental Health and Safety (EHS) department.

Phase C: Liquid Waste Disposal (Solvent Solutions)

4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide is frequently dissolved in polar aprotic solvents like DMSO or alcohols for biological assays.

  • Segregation: Pour the waste solution into a designated Halogenated Solvent Waste carboy. Crucial Step: Never mix halogenated waste with non-halogenated waste (like pure ethanol or acetone). Mixing triggers the EPA's "mixture rule," reclassifying the entire volume as halogenated, which exponentially increases institutional disposal costs [1].

  • Volume Management: Fill liquid waste containers to no more than 80% capacity to allow for vapor expansion.

  • Secondary Containment: Place the waste carboy in a secondary containment tray to capture potential leaks.

Phase D: Contaminated Consumables and Mixed Waste
  • Dry Consumables: Place contaminated pipette tips, weighing boats, and microcentrifuge tubes into a puncture-proof, double-lined hazardous waste bag.

  • In Vitro Assay Waste: If the compound was used in cell culture media (e.g., viral inhibition assays), the waste is considered "Mixed Waste" (chemical + biological). Deactivate the biological component using an approved method (e.g., 10% bleach solution for 30 minutes) only if the chemical is stable under oxidizing conditions. Otherwise, route directly to EHS as mixed hazardous waste for specialized incineration.

Waste Stream Classification Data

Summarizing quantitative and qualitative data ensures rapid decision-making at the bench. Use the following table to standardize your laboratory's waste routing for this compound.

Waste StreamPhysical StatePrimary HazardApproved ContainerDisposal Route
Pure Compound Solid PowderToxic, IrritantAmber glass vial, secondary containmentHazardous Solid Waste
Stock Solution (in DMSO/MeOH)LiquidToxic, FlammableHDPE or Glass carboyHalogenated Solvent Waste
Contaminated Labware Solid (Plastics)Trace ToxicPuncture-proof poly bag/binHazardous Solid Waste
Assay Media (In Vitro)Liquid (Aqueous)Biohazard + Trace ChemBiohazard liquid containerMixed Waste (Incineration)

Waste Routing Visualization

To prevent cross-contamination of waste streams, follow this logical decision tree when disposing of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide and its associated materials.

WasteRouting Start 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide Waste Generation Decision Physical State of Waste? Start->Decision Solid Solid Powder / Crystals Decision->Solid Powder Liquid Liquid Solution (e.g., DMSO, MeOH) Decision->Liquid Dissolved Consumables Contaminated PPE / Tubes Decision->Consumables Labware SolidWaste Hazardous Solid Waste (Double-bagged) Solid->SolidWaste Halogenated Halogenated Organic Waste (High-Temp Incineration) Liquid->Halogenated >1% Halogen Consumables->SolidWaste Chem Only Biohazard Trace Chem / Biohazard (If used in vitro) Consumables->Biohazard Cell Culture

Decision tree for the segregation and disposal of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental release.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Solid Spill (Powder):

    • Do not sweep dry, as this creates airborne dust.

    • Lightly moisten an absorbent pad with a compatible solvent (e.g., 70% ethanol or water) and gently wipe up the powder.

    • Place all used pads into a hazardous solid waste bag.

  • Liquid Spill (Solution):

    • Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand) over the spill.

    • Once absorbed, use a plastic scoop to transfer the material into a sealable container labeled as halogenated waste.

  • Decontamination: Wash the spill surface with soap and water, collecting the wash water as hazardous waste if significant residue was present.

References

  • Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." U.S. EPA. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor. URL:[Link]

Handling

Personal protective equipment for handling 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide

As a Senior Application Scientist, I have structured this operational guide to move beyond the generic recommendations of a standard Safety Data Sheet (SDS). Handling complex halogenated small molecules like 4-[(5-Chloro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this operational guide to move beyond the generic recommendations of a standard Safety Data Sheet (SDS). Handling complex halogenated small molecules like 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide requires a rigorous, self-validating approach to laboratory safety.

While an SDS dictates what protective equipment to wear, this guide explains the mechanistic causality behind these choices and provides field-proven, step-by-step workflows to ensure both operator safety and experimental integrity.

Chemical Risk Profile & Mechanistic Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular behavior of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide:

  • The Chlorophenol Moiety: The addition of a chlorine atom to the phenolic ring significantly increases the molecule's lipophilicity (LogP). This structural feature enhances its ability to cross biological membranes, including the human stratum corneum, making dermal exposure a severe risk.

  • The Aminobenzamide Group: Benzamide derivatives are known pharmacophores that can act as skin sensitizers. Repeated low-dose exposure can lead to contact dermatitis or systemic sensitization.

  • Solvent Carrier Effect: In drug development, this compound is almost exclusively dissolved in Dimethyl Sulfoxide (DMSO) for stock solutions. DMSO is a potent penetration enhancer that rapidly degrades standard laboratory gloves, pulling dissolved lipophilic solutes directly through the barrier and into the skin [1].

Quantitative PPE Matrix

Because this compound is handled both as an aerosolizable dry powder and as a highly penetrating DMSO solution, your PPE must adapt to the physical state of the chemical. The table below synthesizes quantitative permeation data to guide your glove selection [2].

Protective MaterialMinimum ThicknessBreakthrough Time (DMSO Vehicle)Steady-State Permeation RateOperational Recommendation
Natural Rubber (Latex) 4 mil (0.10 mm)< 1 minuteHighUNSAFE – Rapid degradation
Standard Nitrile 4 mil (0.10 mm)2 – 5 minutesModerateUNSAFE for liquid handling
Extended Nitrile 8 mil (0.20 mm)~ 15 minutesLowAcceptable for dry powder only
Butyl Rubber 13 mil (0.33 mm)> 240 minutes< 0.9 µg/cm²/minOPTIMAL for DMSO solutions

Core PPE Requirements:

  • Respiratory: N95 or P100 particulate respirator (Required only when weighing dry powder outside of a ventilated enclosure).

  • Eye Protection: ANSI Z87.1 rated chemical splash goggles. Safety glasses are insufficient due to the lack of orbital seal.

  • Body Protection: Flame-resistant, fluid-resistant laboratory coat with knit cuffs to prevent wrist exposure.

Operational Workflows

The following protocols are designed as self-validating systems; each step inherently prevents the failure of the next.

Protocol A: Weighing and Dissolution (Dry Powder to Stock Solution)

Causality: Fine organic powders hold static charge, causing them to "jump" from spatulas and aerosolize. Mitigating static is your first line of defense against inhalation.

  • Environmental Isolation: Ensure your analytical balance is located within a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. Never weigh this compound on an open benchtop [3].

  • Glove Configuration: Don a pair of 8-mil extended nitrile gloves.

  • Static Mitigation: Discharge the weigh boat using an anti-static gun (e.g., Zerostat) and utilize a grounded stainless-steel spatula.

  • Transfer & Weighing: Carefully transfer the required mass of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide into the boat.

  • Solvent Preparation: Before adding DMSO, upgrade your hand protection. Don a pair of 13-mil Butyl rubber gloves over your nitrile base layer.

  • Dissolution: Transfer the powder to a pre-tared amber glass vial. Add the calculated volume of DMSO. Causality: Amber glass is required to protect the photosensitive phenolic moiety from UV-induced radical degradation.

  • Sealing: Cap the vial tightly with a PTFE-lined cap, wrap the seam with Parafilm, and vortex until complete dissolution is achieved.

Workflow Start Dry Powder Handling 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide PPE Don PPE: Double Nitrile Gloves, Lab Coat, Safety Goggles, N95/P100 Start->PPE Hood Transfer to Class II BSC or Powder Weighing Hood Weigh Weighing using Anti-Static Spatula and Boat Hood->Weigh PPE->Hood Solvent Dissolution in DMSO (Stock Solution Preparation) Weigh->Solvent Storage Aliquot and Store at -20°C (Secondary Containment) Solvent->Storage Decon Decontaminate Surfaces (70% EtOH / Soap & Water) Storage->Decon

Fig 1. Operational workflow for the safe handling and dissolution of the compound.

Spill Response and Decontamination Plan

In the event of a spill, standard water-based cleanup is ineffective due to the compound's high lipophilicity.

Protocol B: Localized Spill Management
  • Assessment & Evacuation: Immediately halt work. Determine if the spill is dry powder or a DMSO solution. Alert personnel in the immediate vicinity [4].

  • PPE Upgrade: Don shoe covers, a face shield, and heavy-duty Butyl gloves.

  • Containment (Dry Powder): Do NOT sweep. Sweeping aerosolizes the active pharmaceutical ingredient. Instead, dampen a disposable absorbent pad with 70% ethanol and gently lay it over the powder to trap it via capillary action.

  • Containment (DMSO Solution): Apply an inert absorbent material (e.g., vermiculite or universal spill pads) directly over the liquid.

  • Decontamination: Wipe the area inward toward the center of the spill. Wash the affected surface with a strong surfactant/detergent solution, followed by a final wipe-down with 70% ethanol to disrupt any remaining surface adhesion.

SpillResponse Assess Assess Spill (Powder vs. Solution) Evacuate Secure Area & Alert Personnel Assess->Evacuate PPE_Upgrade Upgrade PPE (Add Shoe Covers & Face Shield) Evacuate->PPE_Upgrade Contain Containment (Absorbent Pads / Wet Wipes) PPE_Upgrade->Contain Clean Wipe Inward Avoid Aerosolization Contain->Clean Waste Dispose as Hazardous Chemical Waste Clean->Waste

Fig 2. Step-by-step spill response and containment protocol for hazardous intermediates.

Waste Disposal Plan

Improper disposal of halogenated organics can lead to severe environmental toxicity and regulatory fines.

  • Solid Waste: All contaminated consumables (pipette tips, weigh boats, gloves, and spill pads) must be placed in a robust biohazard or chemical waste bag, sealed, and clearly labeled as "Hazardous Organic Solid Waste (Contains Halogenated Phenol Derivatives)".

  • Liquid Waste: Solutions containing the compound and DMSO must be collected in a compatible High-Density Polyethylene (HDPE) or glass waste container. Label as "Halogenated Organic Liquid Waste". Critical Warning: Never mix DMSO-containing waste with strong oxidizing agents (e.g., nitric acid or perchlorates), as this combination is highly reactive and can cause an exothermic explosion[3].

References

  • Title: Recommendations for Chemical Protective Clothing Source: National Institute for Occupational Safety and Health (NIOSH) / Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: 29 CFR 1910.1200 - Hazard Communication Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide
© Copyright 2026 BenchChem. All Rights Reserved.